Sertraline Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-XHXSRVRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79617-96-2 (Parent) | |
| Record name | Sertraline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1040243 | |
| Record name | Sertraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79559-97-0, 79617-89-3 | |
| Record name | Sertraline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-Sertraline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sertraline hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sertraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sertraline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sertraline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SERTRALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Neurobiology of Sertraline Action
Mechanism of Action at the Serotonin (B10506) Transporter (SLC6A4)
The principal pharmacological target of sertraline (B1200038) is the serotonin transporter (SLC6A4), a presynaptic membrane protein responsible for the reuptake of serotonin from the synaptic cleft. clinpgx.orgnih.gov By inhibiting this transporter, sertraline effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic signaling. clinpgx.orgnih.gov
Sertraline functions as a potent and selective inhibitor of serotonin reuptake at the presynaptic neuronal membrane. clinpgx.org This inhibition leads to an accumulation of serotonin in the synaptic cleft, which in turn results in enhanced activation of postsynaptic serotonin receptors. clinpgx.orgnih.gov The therapeutic efficacy of sertraline is thought to stem from the downstream adaptive changes in the brain that occur in response to this sustained increase in serotonergic neurotransmission. While the initial inhibition of the serotonin transporter is rapid, the clinical antidepressant effects typically emerge after several weeks of continuous treatment, suggesting the involvement of longer-term neuroplastic alterations.
Sertraline binds with high affinity to the serotonin transporter. researchgate.net Structural studies using the bacterial homolog of the human serotonin transporter, LeuT, have provided insights into the binding mechanism of SSRIs, including sertraline. nih.gov These studies reveal that the halogen atoms present in many SSRIs, such as the two chlorine atoms in sertraline, play a crucial role in their specificity and high-affinity binding to a halogen-binding pocket within the transporter. nih.gov
Mutagenesis studies on the human serotonin transporter (SERT) have further elucidated the specific amino acid residues involved in sertraline binding. For instance, mutations in residues within the extracellular vestibule of SERT can significantly reduce its affinity for sertraline. nih.gov Specifically, the rigid three-ring structure of sertraline appears to interact directly with the N-terminal end of transmembrane domain 10 and the extracellular loop 4 hairpin tip. nih.gov The binding of sertraline to the transporter protein induces a conformational change that blocks the reuptake of serotonin.
By blocking the serotonin transporter, sertraline administration leads to a significant increase in extracellular serotonin levels in various brain regions. clinpgx.org Research in animal models has demonstrated that systemic administration of sertraline elevates serotonin concentrations in key areas implicated in mood regulation. clinpgx.org This enhanced synaptic serotonin availability leads to a potentiation of serotonergic neurotransmission, which is believed to be the primary mechanism underlying its therapeutic effects in depressive and anxiety disorders. clinpgx.orgnih.gov Interestingly, some studies have shown that sertraline can also increase extracellular dopamine (B1211576) concentrations in the nucleus accumbens and striatum, suggesting a broader, though less potent, effect on monoaminergic systems. clinpgx.org
Chronic exposure to SSRIs, including sertraline, has been shown to downregulate the serotonin transporter. frontiersin.orgnih.gov This downregulation is not typically caused by a decrease in the expression of the gene encoding SLC6A4. nih.gov Instead, it is thought to occur through post-translational mechanisms, such as the internalization of the transporter protein from the cell surface. frontiersin.orgnih.gov Studies have indicated that long-term treatment with sertraline can lead to a reduction in the number of SLC6A4 molecules present at the neuronal cell surface, particularly in neurites, through a process of internalization and redistribution to the cell body. frontiersin.org This adaptive response may contribute to the long-term therapeutic effects of the drug by further modulating serotonergic signaling.
Interactions with Other Neurotransmitter Systems
While sertraline is highly selective for the serotonin transporter, it does exhibit some activity at other neurotransmitter transporters, albeit with significantly lower potency.
Sertraline has a weak inhibitory effect on the norepinephrine (B1679862) transporter (NET). clinpgx.orgnih.gov Its affinity for the norepinephrine transporter is considerably lower than its affinity for the serotonin transporter, underscoring its classification as a selective serotonin reuptake inhibitor. clinpgx.org This weak interaction with the norepinephrine system is generally not considered to be a major contributor to its primary therapeutic effects.
Table 1: Binding Affinities (Ki) of Sertraline for Monoamine Transporters
| Transporter | Binding Affinity (Ki) in nM |
|---|---|
| Serotonin Transporter (SERT) | 0.29 |
| Norepinephrine Transporter (NET) | 420 |
| Dopamine Transporter (DAT) | 25 |
Data compiled from various in vitro studies.
Dopamine Reuptake Inhibition and Associated Mechanisms
Sertraline, while primarily classified as a selective serotonin reuptake inhibitor (SSRI), also exhibits a measurable, albeit weak, inhibitory action on the dopamine transporter (DAT). This interaction leads to an increase in extracellular dopamine concentrations in specific brain regions. In vitro studies have demonstrated that sertraline possesses a notable affinity for the human dopamine transporter, though this affinity is significantly lower than its affinity for the serotonin transporter (SERT). maastrichtuniversity.nlwikipedia.org Specifically, the Ki values of sertraline at the SERT, DAT, and norepinephrine transporter (NET) have been reported as 0.29 nM, 25 nM, and 420 nM, respectively, indicating an 86-fold greater selectivity for SERT over DAT. wikipedia.org
Table 1: Comparative Binding Affinity of Sertraline for Monoamine Transporters
| Transporter | Ki (nM) | Selectivity (SERT/DAT) |
|---|---|---|
| Serotonin Transporter (SERT) | 0.29 | - |
| Dopamine Transporter (DAT) | 25 | 86-fold |
| Norepinephrine Transporter (NET) | 420 | - |
Data sourced from Tatsumi et al. (1997). wikipedia.org
Modulatory Effects on GABAergic and Glutamatergic Cycling in Neurons
Beyond its primary action on serotonin reuptake, sertraline exerts modulatory effects on the principal inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter systems in the brain. clinpgx.orgnih.gov The therapeutic effects of SSRIs are not solely due to increased serotonin levels but also involve downstream adaptations in GABAergic and glutamatergic neurons. nih.gov Serotonin itself is a key modulator of both glutamate (B1630785) and gamma-aminobutyric acid (GABA) mediated neurotransmission. nih.gov Hippocampal glutamatergic and GABAergic neurons express a variety of serotonin receptors, making them susceptible to changes in serotonergic tone. nih.gov
Sertraline's influence on these systems is complex and indirect. It is hypothesized that by altering serotonergic input to these circuits, sertraline can induce neuroplastic changes. nih.gov The interaction is bidirectional; for instance, serotonin can modulate glutamate release, and conversely, glutamatergic agents can influence serotonergic activity. researchgate.net While the precise mechanisms of how sertraline affects the cycling of these neurotransmitters are still under investigation, it is understood that these interactions are crucial for the therapeutic outcomes observed. The modulation of the glutamate-glutamine cycle is not restricted to neurons but also involves glial cells, as serotonin receptors are present on astrocytes which play a role in glutamate transport. nih.gov
Lack of Significant Affinity for Other Neurotransmitter Receptors (e.g., GABA, Benzodiazepine)
A defining characteristic of sertraline, and SSRIs in general, is their high selectivity for the serotonin transporter. In vitro binding studies have consistently shown that sertraline has a notable lack of significant affinity for a wide range of other neurotransmitter receptors. drugbank.com This includes receptors for GABA, benzodiazepines, dopamine, and serotonin subtypes 5HT1A, 5HT1B, and 5HT2. drugbank.com This receptor binding profile distinguishes sertraline from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple receptor types, leading to a broader range of side effects. The low affinity for adrenergic, cholinergic, and histaminergic receptors also contributes to a more favorable side effect profile compared to TCAs and monoamine oxidase inhibitors (MAOIs). nih.gov
Intracellular Signaling Pathways and Gene Expression Modulation
Role of G Protein Subunits (Gαq/11, Gαs)
The intracellular signaling cascades initiated by neurotransmitter receptor activation are often mediated by heterotrimeric G proteins, which are composed of α, β, and γ subunits. Antidepressants, including SSRIs like sertraline, can indirectly influence the function of these proteins by altering neurotransmitter levels in the synapse. nih.gov G proteins are classified into several families based on their α subunit, including Gαs (stimulatory) and Gαq/11, which are involved in distinct downstream signaling pathways. nih.gov
The Gαs subunit is known to stimulate adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP), while Gαq/11 activates phospholipase C-β (PLC-β). nih.gov Many antidepressant drugs have been shown to affect Gαs localization and signaling. nih.gov For instance, some antidepressants can cause a translocation of Gαs from lipid raft to non-raft membrane domains, which enhances its coupling to downstream effectors like adenylyl cyclase and facilitates increased cAMP production. researchgate.net Regulator of G protein signaling (RGS) proteins, which modulate the activity of Gα subunits, are also implicated as crucial modulators of antidepressant drug action. researchgate.net
Brain-Derived Neurotrophic Factor (BDNF) Levels and Neuroplasticity
A substantial body of evidence implicates Brain-Derived Neurotrophic Factor (BDNF) as a key mediator in the therapeutic action of antidepressants, including sertraline. researchgate.net BDNF is a neurotrophin that plays a critical role in neuronal survival, differentiation, and synaptic plasticity. nih.govfrontiersin.org Depression is often associated with reduced levels of BDNF in the brain, and antidepressant treatment has been shown to increase these levels. nih.gov
Sertraline administration has been demonstrated to significantly increase BDNF levels in brain regions such as the hippocampus and cortex. researchgate.net This elevation in BDNF is thought to be a crucial component of the neuroplastic changes that underlie the therapeutic effects of the medication. researchgate.net BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). mdpi.com The binding of BDNF to TrkB triggers receptor autophosphorylation and activates several intracellular signaling cascades that are vital for neuroplasticity. mdpi.com The increase in BDNF and subsequent TrkB signaling is believed to contribute to the structural and functional recovery of neurons that may be atrophied in the context of depression. nih.gov
Table 2: Effect of Sertraline on BDNF Levels
| Treatment Group | Brain Region | Observed Effect on BDNF | Reference |
|---|---|---|---|
| Sertraline-treated mice | Hippocampus | Significantly increased | researchgate.net |
| Sertraline-treated mice | Cortex | Significantly increased | researchgate.net |
Based on preclinical studies.
cAMP-CREB Pathway Activation
The cyclic AMP (cAMP) response element-binding protein (CREB) is a transcription factor that plays a pivotal role in mediating the long-term effects of antidepressants on gene expression and neuroplasticity. jneurosci.org The activation of the cAMP-CREB pathway is considered a downstream consequence of the initial increase in synaptic serotonin caused by sertraline. Antidepressant treatments are known to upregulate the cAMP signaling pathway. jneurosci.org
Activation of CREB is typically achieved through its phosphorylation by protein kinases, such as protein kinase A (PKA), which is activated by cAMP. jneurosci.org Chronic administration of antidepressants has been shown to increase both the expression and phosphorylation of CREB in the hippocampus. jneurosci.orgoup.com Once activated, CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. One of the most critical target genes of CREB is BDNF. nih.gov Therefore, the activation of the cAMP-CREB pathway by sertraline is a key mechanism that links the initial neurochemical effects of the drug to the long-term changes in gene expression and neuroplasticity, including the upregulation of BDNF. jneurosci.orgnih.gov
Mitogen-Activated Protein Kinase (MAPK) Signaling
Sertraline has been found to induce apoptosis, or programmed cell death, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. researchgate.net The MAPK superfamily includes three primary protein kinases: extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38. researchgate.net While the ERK cascade is typically associated with cell proliferation and survival, the JNK and p38 pathways are activated by cellular stress and damage, often leading to apoptosis. researchgate.net
Research conducted on human hepatoma HepG2 cells revealed that sertraline markedly increased the phosphorylation of JNK, ERK1/2, and p38. nih.gov However, further investigation using specific inhibitors demonstrated that the induction of apoptosis and cell death by sertraline was a result of the activation of the JNK pathway, but not the ERK1/2 or p38 pathways. nih.gov
The mechanism was further elucidated to involve an upstream cascade. Sertraline treatment was shown to increase the expression of tumor necrosis factor (TNF). nih.gov The study identified that silencing MAP4K4, a kinase upstream of JNK, mitigated the apoptosis and cell death caused by sertraline. nih.gov These findings suggest that sertraline's pro-apoptotic action in these cells is mediated, at least in part, through the activation of the TNF-MAP4K4-JNK signaling cascade. nih.gov
Table 1: Effect of Sertraline on MAPK Signaling Pathway Components in HepG2 Cells
| Protein/Kinase | Upstream Effector | Effect of Sertraline | Resultant Cellular Process | Reference |
| ERK1/2 | - | Increased Phosphorylation | Not involved in sertraline-induced apoptosis | nih.gov |
| p38 | - | Increased Phosphorylation | Not involved in sertraline-induced apoptosis | nih.gov |
| JNK | MAP4K4 | Increased Phosphorylation (Activation) | Induction of apoptosis and cell death | nih.gov |
| MAP4K4 | TNF | Activated | Activation of JNK cascade | nih.gov |
STAT3 and Cyclooxygenase 2 (PTGS2) Protein Expression Suppression
Sertraline's molecular action extends to the suppression of key proteins involved in inflammatory and proliferation pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Cyclooxygenase 2 (COX-2), also known as Prostaglandin-Endoperoxide Synthase 2 (PTGS2).
Research into the effects of sertraline on colorectal cancer (CRC) cell lines has shown that it can inhibit cell proliferation mediated by STAT3. researchgate.net In studies using CT26 and HCT116 cells, treatment with sertraline resulted in a decrease in the expression levels of both total STAT3 and its activated, phosphorylated form (p-STAT3). researchgate.net This indicates a direct inhibitory effect on this signaling pathway, which is crucial for cell growth and survival. researchgate.net
Table 2: Effect of Sertraline on STAT3 Protein Expression in Colorectal Cancer Cells
| Cell Line | Protein Target | Effect of Sertraline Treatment | Reference |
| CT26 | p-STAT3, STAT3 | Decreased Expression Levels | researchgate.net |
| HCT116 | p-STAT3, STAT3 | Decreased Expression Levels | researchgate.net |
Furthermore, sertraline has demonstrated anti-inflammatory effects through the suppression of COX-2 (PTGS2). nih.gov COX-2 is an enzyme that catalyzes the formation of pro-inflammatory prostaglandins (B1171923) and is often upregulated in neuroinflammatory conditions. nih.gov In an in vivo study using a lipopolysaccharide (LPS)-induced neurotoxicity model in rats, pretreatment with sertraline for 30 days resulted in a statistically significant reduction in the levels of COX-2 in brain tissue. nih.gov This finding highlights sertraline's ability to modulate neuroinflammatory processes by suppressing PTGS2 expression. nih.gov
Table 3: Effect of Sertraline on COX-2 (PTGS2) Levels In Vivo
| Model | Treatment | Protein Target | Outcome | Statistical Significance | Reference |
| Lipopolysaccharide (LPS)-induced rat model | Sertraline (30 days) | Cyclooxygenase 2 (COX-2) | Significant decrease in protein levels | p < 0.05 | nih.gov |
Pharmacokinetics and Pharmacodynamics of Sertraline
Metabolism and Biotransformation Pathways
Sertraline (B1200038) undergoes extensive hepatic metabolism through several pathways, primarily N-demethylation, oxidative deamination, and glucuronide conjugation. nih.govresearchgate.net The main route of clearance for sertraline is through metabolism in the liver. clinpgx.orgnih.gov Two major biotransformation pathways are the focus of research: N-demethylation to its principal, less active metabolite, desmethylsertraline (B1148675), and oxidative deamination. nih.govclinpgx.org
The most significant metabolic pathway for sertraline is N-demethylation, which results in the formation of desmethylsertraline (DMS), also known as norsertraline. nih.govresearchgate.netwikipedia.org This metabolite is substantially less potent as a serotonin (B10506) reuptake inhibitor compared to the parent compound. nih.gov The conversion of sertraline to DMS is a complex process mediated by multiple cytochrome P450 (CYP) enzymes. clinpgx.orgnih.gov This multi-enzyme involvement means that no single CYP isoform is responsible for more than 25-35% of sertraline's conversion to desmethylsertraline. clinpgx.orgnih.gov
In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have identified at least five key enzymes involved in the N-demethylation of sertraline: CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.govnih.govclinpgx.org The polymorphic nature of several of these enzymes, particularly CYP2C19 and CYP2B6, can lead to variability in how individuals metabolize sertraline. nih.govnih.gov While all five isoforms contribute, their specific roles and importance can vary depending on factors like sertraline concentration. clinpgx.orgnih.gov
The contribution of each CYP enzyme to N-demethylation is not uniform and can be influenced by the concentration of sertraline. clinpgx.orgnih.gov At lower, clinically relevant concentrations, CYP2D6 and CYP2B6 appear to play a more significant role, whereas the contribution of CYP3A4 is smaller. clinpgx.orgnih.gov Conversely, at higher in vitro concentrations, the metabolism is predominantly driven by CYP2C9, CYP3A4, and CYP2C19, with CYP2D6 and CYP2B6 making more minor contributions. clinpgx.orgnih.gov
One study estimated the relative contributions of the five main CYP isoforms based on the Vmax/KM of cDNA-expressed enzymes and their content in pooled human liver microsomes. nih.gov The findings from this research are detailed in the table below.
Table 1: Estimated Relative Contribution of CYP Isoforms to Sertraline N-demethylation
| CYP Isoform | Estimated Contribution (%) |
| CYP2D6 | 35% |
| CYP2C9 | 29% |
| CYP2B6 | 14% |
| CYP2C19 | 13% |
| CYP3A4 | 9% |
This table presents estimated contributions of various Cytochrome P450 isoforms to the N-demethylation of sertraline based on in vitro data. nih.govnih.gov
Other research suggests that CYP2B6 contributes to the greatest extent in sertraline N-demethylation, followed by lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govclinpgx.org This highlights the complexity and potential variability in sertraline metabolism among individuals.
In addition to N-demethylation, sertraline and its metabolite desmethylsertraline can undergo oxidative deamination. clinpgx.orgnih.gov This process involves the removal of an amino group and contributes to the formation of an α-hydroxy sertraline ketone. clinpgx.orgnih.gov Oxidative deamination is a form of deamination that generates α-keto acids from amine-containing compounds and occurs primarily in the liver. wikipedia.org This pathway is catalyzed by both cytochrome P450 enzymes and monoamine oxidases. nih.gov
In vitro data support a role for both CYP3A4 and CYP2C19 in the oxidative deamination of sertraline. nih.govclinpgx.orgclinpgx.org These enzymes catalyze the conversion of both sertraline and desmethylsertraline to a ketone metabolite. nih.gov One study estimated that CYP3A4 and CYP2C19 contribute 63% and 35%, respectively, to this deamination pathway. researchgate.net
Purified human monoamine oxidases, specifically MAO-A and MAO-B, also catalyze the deamination of sertraline. nih.govclinpgx.org Both enzymes are involved in this metabolic step, with comparable Michaelis-Menten constant (Km) values. nih.gov However, research indicates that MAO-B catalyzes the reaction approximately three times faster than MAO-A. nih.gov
Table 2: Enzymes Involved in the Primary Metabolic Pathways of Sertraline
| Metabolic Pathway | Primary Enzymes Involved |
| N-demethylation | CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Oxidative Deamination | CYP3A4, CYP2C19, Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) |
This table summarizes the key enzymes responsible for the N-demethylation and oxidative deamination of sertraline.
N-hydroxylation and Glucuronidation
Beyond its primary metabolism through N-demethylation, sertraline undergoes several other metabolic transformations, including N-hydroxylation, oxidative deamination, and glucuronidation. drugbank.com One of the key metabolites, α-hydroxy sertraline ketone, is subsequently glucuronidated. nih.gov Another significant pathway involves the direct conjugation of sertraline itself. Through a carbamic acid intermediate, sertraline can be glucuronidated to form sertraline carbamoyl-O-glucuronide. nih.govnih.gov This novel amine glucuronide has been identified in human plasma following oral administration of the drug. nih.gov
UGT2B7 Catalysis of N-carbamoyl Glucuronidation
The process of N-carbamoyl glucuronidation of sertraline is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. nih.gov In vitro studies using human liver microsomes and recombinant human UGTs have identified UGT2B7 as the enzyme that catalyzes this reaction at the fastest rate. pharmgkb.orgnih.govresearchgate.net While other enzymes such as UGT1A3, UGT1A6, and UGT2B4 are also capable of forming sertraline carbamoyl-O-glucuronide, UGT2B7 demonstrates the highest efficiency in this particular metabolic pathway. nih.govclinpgx.org
Drug-Drug Interaction Mechanisms
Sertraline's potential for drug-drug interactions stems primarily from its effects on metabolic enzymes and its high degree of plasma protein binding.
Inhibition of Cytochrome P450 Enzymes (CYP2D6, CYP2C9, CYP2C19, CYP3A4/5, CYP2B6)
Sertraline has been shown to inhibit several cytochrome P450 (CYP) isoenzymes, which are crucial for the metabolism of numerous drugs. uspharmacist.com However, the potency of this inhibition varies significantly across the different enzymes. nih.govuspharmacist.com In vitro studies have generally characterized sertraline as a mild to moderate inhibitor of CYP2D6 and a weak inhibitor of other CYP isoenzymes. uspharmacist.com
CYP2D6: Sertraline acts as an inhibitor of CYP2D6, which can reduce the clearance and potentiate the effects of drugs metabolized by this enzyme, such as the tricyclic antidepressants imipramine (B1671792) and desipramine (B1205290). nih.govclinpgx.org Some in vivo data suggest that weak CYP2D6 inhibition occurs after steady-state concentrations of sertraline are achieved. nih.gov
CYP2C9: Research indicates that sertraline's inhibitory effect on CYP2C9 is substrate-specific. nih.govclinpgx.org
CYP2C19: Studies on sertraline's ability to inhibit CYP2C19 have yielded conflicting results, with one study finding significant inhibition of S-mephenytoin 4'-hydroxylation, while another determined sertraline to be a weak inhibitor of this enzyme. nih.govclinpgx.org Genetic variants of CYP2C19 appear to have the most significant impact on the pharmacokinetics of sertraline itself. clinpgx.org
CYP3A4/5: The role of sertraline as a CYP3A4/5 inhibitor is debated, with some studies indicating it may act as an inhibitor while several others have failed to observe this effect. nih.govclinpgx.org Research has suggested a time-dependent inhibition of CYP3A4, where sertraline metabolism leads to the enzyme's inactivation. researchgate.netnih.gov The primary metabolite, desmethylsertraline, may also inhibit CYP3A4/5, but to a lesser degree than the parent compound. nih.govclinpgx.org
CYP2B6: There is evidence that sertraline inhibits CYP2B6, which can impact the pharmacokinetics of CYP2B6 substrates like efavirenz (B1671121) and methadone. nih.govclinpgx.org Sertraline N-demethylation is catalyzed by several P450 enzymes, with CYP2B6 making the greatest contribution. nih.govresearchgate.net
Table 1: Summary of Sertraline's Inhibitory Effects on Cytochrome P450 Enzymes
| Enzyme | Degree of Inhibition | Notes |
|---|---|---|
| CYP2D6 | Mild to Moderate uspharmacist.com | Inhibition may be more significant at steady-state concentrations. nih.gov Affects clearance of desipramine and imipramine. clinpgx.org |
| CYP2C9 | Weak to Moderate nih.govclinpgx.org | Inhibition is substrate-specific (e.g., phenytoin (B1677684) vs. warfarin). nih.gov |
| CYP2C19 | Weak / Conflicting nih.govclinpgx.org | Potency may be allele-specific. clinpgx.org |
| CYP3A4/5 | Weak / Conflicting nih.govclinpgx.org | Some evidence for time-dependent inhibition. nih.gov |
| CYP2B6 | Evident nih.govclinpgx.org | Affects substrates like efavirenz and methadone. clinpgx.org Potency may be allele-specific. clinpgx.org |
Substrate-Specific Inhibition Patterns (e.g., phenytoin vs. warfarin)
The inhibitory effect of sertraline on CYP2C9 demonstrates clear substrate specificity. nih.gov Sertraline is considered a moderate inhibitor of phenytoin hydroxylation in vitro and can lead to increased plasma concentrations of phenytoin in patients. nih.govclinpgx.org Conversely, sertraline exerts only a weak inhibitory effect on the metabolism of other CYP2C9 substrates, such as warfarin (B611796) and tolbutamide. nih.govclinpgx.org While some reports indicate sertraline may prolong the prothrombin time in patients taking warfarin by a small margin (5% to 8%), the change is not typically considered clinically meaningful. nih.govdrugs.com Therefore, among selective serotonin reuptake inhibitors, sertraline is considered one of the safer options for co-prescription with warfarin. nih.goveurekaselect.com
Allele-Specific Inhibitory Potency
The inhibitory potency of sertraline can be influenced by genetic variations (alleles) in the CYP enzymes.
CYP2C19: The inhibitory effect of sertraline on CYP2C19 is allele-specific. It inhibits the CYP2C198, *9, *13, *14, *16, and *19 alleles to a lesser degree than the wild-type (1) allele. nih.govclinpgx.org However, it more strongly inhibits the *11 allele compared to the *1 allele. nih.govclinpgx.org
CYP2B6: Sertraline's inhibition of CYP2B6 is reduced in the presence of the increased-function CYP2B64 allele or the decreased-function CYP2B66 allele. nih.govclinpgx.org
Table 2: Allele-Specific Inhibition by Sertraline
| Enzyme | Allele(s) | Effect on Sertraline's Inhibitory Potency |
|---|---|---|
| CYP2C19 | *8, *9, *13, *14, *16, *19 | Less inhibition compared to *1 allele nih.govclinpgx.org |
| *11 | Stronger inhibition compared to *1 allele nih.govclinpgx.org | |
| CYP2B6 | *4 (increased function) | Reduced inhibition nih.govclinpgx.org |
| *6 (decreased function) | Reduced inhibition nih.govclinpgx.org |
Displacement of Highly Protein-Bound Drugs
Sertraline is extensively bound to serum proteins, at approximately 98-99%. drugbank.com This high degree of protein binding creates the potential for interactions with other highly protein-bound drugs, such as warfarin. The mechanism would involve sertraline displacing warfarin from its binding sites on serum proteins, thereby increasing the concentration of free, active warfarin in the plasma. uspharmacist.com However, despite the theoretical risk, there is little clinical evidence to suggest that this displacement interaction results in a meaningful clinical effect for drugs like warfarin when co-administered with sertraline. uspharmacist.com
Serotonin Syndrome Risk with Concomitant Serotonergic Agents
Sertraline's primary mechanism of action involves the selective inhibition of serotonin (5-HT) reuptake at the presynaptic neuronal membrane, which enhances serotonergic activity. drugbank.com While this action is central to its therapeutic effects, it also presents a risk for a potentially life-threatening condition known as serotonin syndrome when sertraline is co-administered with other serotonergic agents. fda.gov Serotonin syndrome is precipitated by an excess of serotonergic stimulation in the central nervous system. mdedge.com
The risk of developing this syndrome is significantly increased with the concomitant use of drugs that also enhance serotonin activity. fda.gov This includes medications that inhibit serotonin reuptake, increase serotonin synthesis, or impair serotonin metabolism. fda.govmdedge.com Serotonin syndrome can manifest through a combination of symptoms, which can be categorized into mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), and neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia). fda.govmdedge.com
Clinical vigilance is required when sertraline is used alongside other serotonergic drugs. Immediate discontinuation of the offending agents and initiation of supportive symptomatic treatment are crucial if symptoms emerge. fda.gov
Table 1: Examples of Concomitant Serotonergic Agents Increasing Serotonin Syndrome Risk with Sertraline
| Drug Class / Agent | Examples |
|---|---|
| MAOIs | Linezolid, Methylene Blue (Intravenous) |
| Tricyclic Antidepressants | Amitriptyline, Clomipramine |
| Other Antidepressants | Venlafaxine, Trazodone, Duloxetine |
| Opioid Analgesics | Fentanyl, Tramadol |
| Triptans | Sumatriptan, Almotriptan |
| Amphetamines | Amphetamine |
| Herbal Supplements | St. John's Wort |
| Other Agents | Lithium, Tryptophan, Buspirone |
This table is based on information from multiple sources. fda.govmdedge.comdroracle.ai
Pharmacokinetics in Special Populations
Geriatric Patient Pharmacokinetics and Concentration/Dose Ratios
The pharmacokinetic profile of sertraline can be influenced by age. Studies have shown that elderly patients may exhibit altered drug handling compared to younger adults. nih.gov In one study, plasma clearance of sertraline was found to be approximately 40% lower in elderly individuals (aged 65 and older) compared to a younger cohort. nih.gov
This reduced clearance can lead to higher average plasma concentrations of both sertraline and its primary active metabolite, desmethylsertraline. nih.govpsychiatrist.com Consequently, elderly patients often demonstrate increased concentration-to-dose (C/D) ratios for both the parent drug and its metabolite when compared to younger patients. nih.gov However, it is noteworthy that not all studies have reported a significant correlation between age and sertraline plasma concentrations, suggesting variability in how age affects its pharmacokinetics. nih.gov One study observed that while elderly men and women had higher average concentrations than young men, their levels were similar to those in young women, indicating a potential interaction between age and gender. psychiatrist.com
Table 2: Summary of Sertraline Pharmacokinetic Changes in Geriatric Patients
| Pharmacokinetic Parameter | Observation in Geriatric Population |
|---|---|
| Clearance | Approximately 40% lower compared to younger patients. nih.gov |
| Plasma Concentration | Generally higher for both sertraline and desmethylsertraline. nih.govpsychiatrist.com |
| Concentration/Dose (C/D) Ratio | Increased compared to younger patients. nih.gov |
Pediatric Patient Pharmacokinetics (AUC and Cmax)
In pediatric populations, the pharmacokinetics of sertraline are influenced by body weight. nih.govnih.gov When plasma concentrations are not adjusted for weight, children (ages 6-12) may show greater peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) compared to adolescents (ages 13-17). nih.gov
However, these differences are largely attributable to variations in body weight rather than age-dependent metabolic changes. nih.govnih.gov After pharmacokinetic parameters are normalized for body weight, both children and adolescents exhibit reduced sertraline exposure compared to adults. nih.gov Specifically, weight-adjusted AUC and Cmax values in pediatric patients have been found to be approximately 22% lower than in adults. researchgate.netresearchgate.net Despite these differences in exposure, the elimination half-life in pediatric patients is similar to that observed in adults. nih.gov
Table 3: Sertraline Pharmacokinetic Parameters in Pediatric Populations
| Population | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) | Key Finding |
|---|---|---|---|
| Children vs. Adolescents (Unadjusted) | Greater in children nih.gov | Greater in children nih.gov | Differences disappear after normalizing for body weight. nih.gov |
| Pediatric vs. Adults (Weight-Adjusted) | ~22% lower in pediatric patients researchgate.netresearchgate.net | ~22% lower in pediatric patients researchgate.netresearchgate.net | Pediatric patients have reduced exposure after accounting for body weight. nih.gov |
Hepatic Impairment and Sertraline Exposure
Sertraline is cleared from the body primarily through hepatic metabolism. nih.govdroracle.ai As a result, liver function is a critical determinant of the drug's pharmacokinetic profile. In patients with hepatic impairment, such as cirrhosis, the clearance of sertraline is significantly reduced. nih.govbps.ac.uk
Table 4: Effect of Hepatic Impairment on Single-Dose Sertraline Pharmacokinetics
| Pharmacokinetic Parameter | Healthy Subjects | Patients with Hepatic Impairment |
|---|---|---|
| Cmax (Peak Plasma Concentration) | Baseline | 1.7-fold Increase bps.ac.uk |
| Elimination Half-life | Baseline | Significantly Prolonged nih.govbps.ac.uk |
| AUC (Total Drug Exposure) | Baseline | Significantly Increased nih.govclinpgx.org |
Influence of Ethnicity on Pharmacokinetics and Response
Emerging evidence suggests that a patient's ethnic background may influence both the pharmacokinetics and clinical response to sertraline. nih.gov One study noted an association between ethnicity (comparing Australian and Malaysian patients) and resulting sertraline plasma levels, though the specific pharmacogenetic factors underlying this difference were not identified. nih.govclinpgx.org
The mechanistic basis for such variations likely involves genetic polymorphisms in the cytochrome P450 (CYP) enzyme system, which is responsible for sertraline metabolism. researchgate.net CYP2C19 is a primary enzyme in the N-demethylation pathway of sertraline, and the prevalence of its different genetic variants, which can lead to normal, poor, or increased enzyme activity, varies across ethnic populations. nih.govresearchgate.net For instance, individuals who are CYP2C19 poor metabolizers experience slower clearance and higher exposure to sertraline. nih.govresearchgate.net The frequency of these "poor metabolizer" alleles is known to differ among Caucasian, Asian, and other ethnic groups, providing a plausible explanation for observed pharmacokinetic differences. researchgate.net
Pharmacogenomics of Sertraline Response and Tolerability
Genetic Variants Influencing Sertraline (B1200038) Pharmacokinetics
The pharmacokinetic profile of sertraline, including its absorption, distribution, metabolism, and excretion, can be subject to interindividual variability influenced by genetic polymorphisms. While multiple enzymes are involved, CYP2C19 appears to exert the most significant impact on sertraline pharmacokinetics nih.govresearchgate.netcsic.es.
CYP2C19 Polymorphisms and Enzyme Activity (e.g., *1, *2, *3, *17 alleles)
The CYP2C19 gene is highly polymorphic, with numerous allelic variants affecting enzyme function mdpi.comcpicpgx.org. Key alleles include the normal function CYP2C191, the no-function alleles CYP2C192 and CYP2C193, and the increased-function allele CYP2C1917 cpicpgx.orgnih.govresearchgate.net. These variants lead to different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs) nih.gov.
CYP2C19*1: Represents the reference allele associated with normal enzyme function. researchgate.net
CYP2C19*2 and *3: These are common no-function alleles that result in greatly reduced or absent enzyme activity. cpicpgx.orgnih.govresearchgate.net
CYP2C19*17: This allele is located in the promoter region and leads to increased gene transcription and, consequently, increased metabolic capacity. cpicpgx.orgnih.govresearchgate.net
The distribution of these alleles and resulting phenotypes can vary significantly among different populations researchgate.net.
Impact on Sertraline Plasma Levels and Dose Titration
CYP2C19 polymorphisms have a notable impact on sertraline plasma concentrations. Individuals who are CYP2C19 PMs (carrying two no-function alleles like *2 or *3) exhibit significantly slower metabolism of sertraline, leading to increased exposure to the parent compound nih.govresearchgate.net. Studies have shown that PMs can have significantly higher serum concentrations of sertraline compared to NMs nih.govresearchgate.net. For instance, PMs and IMs have shown 2.68- and 1.38-fold higher sertraline serum concentrations, respectively, compared to NMs in one study nih.gov.
Conversely, individuals with increased CYP2C19 activity, such as UMs (carrying two CYP2C1917 alleles), might have lower plasma concentrations due to increased metabolism nih.govresearchgate.net. However, some studies suggest that the CYP2C1917 allele may only have a marginal effect on sertraline plasma concentrations compared to its impact on other SSRIs like escitalopram (B1671245) nih.govnih.gov.
The influence of CYP2C19 genotype on sertraline metabolism suggests that dose adjustments may be necessary to achieve similar plasma concentrations across different metabolizer phenotypes nih.govresearchgate.net. Modeling studies indicate that PMs may require lower doses to achieve exposure comparable to NMs, while UMs might require higher doses nih.govresearchgate.net.
Clinical Guidelines for CYP2C19 Poor Metabolizers
Recognizing the impact of CYP2C19 genotype on sertraline pharmacokinetics and the potential for increased side effects in PMs, clinical guidelines have been developed nih.govnih.gov. The Clinical Pharmacogenetics Implementation Consortium (CPIC) recommends considering a 50% reduction in the recommended starting dose for CYP2C19 PMs and titrating based on response, or selecting an alternative antidepressant not primarily metabolized by CYP2C19 nih.govpharmgkb.org. The Royal Dutch Pharmacists Association - Pharmacogenetics Working Group (DPWG) also recommends lower doses for CYP2C19 PMs, suggesting that doses should not exceed 75 mg/day and should be guided by response, side effects, and/or plasma concentration pharmgkb.org.
Here is a summary of dosing considerations based on CYP2C19 phenotype:
| Phenotype | Genotypes Examples | Implication on Metabolism | Therapeutic Recommendations (Based on Guidelines) |
| CYP2C19 Ultrarapid Metabolizer (UM) | 17/17 | Increased metabolism compared to NMs. nih.govpharmgkb.org | Initiate therapy with recommended starting dose. If no response to adequate maintenance dose, consider alternative. pharmgkb.org No action needed by DPWG; minor effect on plasma concentration. pharmgkb.org |
| CYP2C19 Normal Metabolizer (NM) | 1/1 | Normal metabolism. cpicpgx.orgnih.govresearchgate.net | Initiate therapy with recommended starting dose. pharmgkb.org |
| CYP2C19 Intermediate Metabolizer (IM) | 1/2, 1/3, 2/17, 3/17 | Reduced metabolism compared to NMs. nih.govpharmgkb.org | Initiate therapy with recommended starting dose. Consider slower titration and lower maintenance dose. pharmgkb.org No action needed by DPWG; minor effect on plasma concentration. pharmgkb.org |
| CYP2C19 Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Greatly reduced metabolism compared to NMs. nih.govcpicpgx.orgnih.govresearchgate.netpharmgkb.org | Consider 50% reduction of starting dose and titrate to response or select alternative. nih.govpharmgkb.org Do not exceed 75 mg/day; guide dose by response, side effects, and/or plasma concentration. pharmgkb.orgmims.com |
Note: These are general recommendations based on guidelines and may vary. Other clinical factors should also be considered. pharmgkb.orgpharmgkb.org
CYP2C9 Polymorphisms and Sertraline Pharmacokinetics
CYP2C9 is another enzyme involved in drug metabolism and exhibits genetic polymorphisms mdpi.com. However, studies investigating the effect of CYP2C9 alleles on sertraline pharmacokinetics have generally found no significant impact nih.govresearchgate.netcsic.es.
ABCB1 Gene Variants (e.g., rs2235040, rs2032583) and Adverse Effects
The ABCB1 gene encodes P-glycoprotein (P-gp), an efflux pump located at the blood-brain barrier that can influence the concentration of drugs in the brain researchgate.netpharmgkb.org. Sertraline is a substrate of P-gp researchgate.netnih.gov. Genetic variants in ABCB1 have been investigated for their association with sertraline response and adverse effects.
Some studies have found associations between specific ABCB1 gene variants and adverse effects related to SSRI treatment, including sertraline. The A allele of rs2235040 and the C allele of rs2032583 in ABCB1 have been associated with increased adverse effects, particularly serotonergic side effects such as diarrhea or nausea, and SSRI-related insomnia nih.govresearchgate.netpharmgkb.org. The T allele of rs2235040 has been associated with an increased likelihood of adverse effects when treated with several SSRIs, including sertraline, in individuals with Major Depressive Disorder pharmgkb.org. Similarly, rs2032583 has been linked to SSRI-related adverse drug effects researchgate.netpharmgkb.org.
However, other research has not consistently found an association between these ABCB1 variants and SSRI side effects or dose/plasma concentrations nih.gov. While some studies suggest an association between ABCB1 variants and side effects or time to remission in patients taking sertraline, the exact mechanism remains unclear, and conflicting findings exist regarding the impact of ABCB1 variants on sertraline clearance nih.govresearchgate.net.
Genetic Variants Influencing Sertraline Pharmacodynamics and Clinical Response
Sertraline primarily exerts its effects by inhibiting the serotonin (B10506) transporter (SERT), encoded by the SLC6A4 gene. However, its pharmacodynamic effects and clinical response can also be modulated by variants in genes encoding serotonin receptors and other relevant proteins.
Serotonin Transporter Gene (SLC6A4) Polymorphisms (e.g., VNTR, predicted expression levels)
The SLC6A4 gene, located on chromosome 17, is central to sertraline's mechanism of action as it encodes the serotonin transporter. This gene exhibits several polymorphic variations, including a well-studied insertion/deletion polymorphism in the promoter region known as 5-HTTLPR, and a variable number tandem repeat (VNTR) in intron 2 (STin2). csic.esmedscape.com The 5-HTTLPR polymorphism, characterized by a 44-bp insertion or deletion, results in a long (L) or short (S) allele. medscape.com The L allele is generally associated with higher transcriptional efficiency and thus greater expression of the serotonin transporter compared to the S allele. medscape.com The VNTR region in intron 2 involves 9-12 repeats of a 16/17 base pair unit and appears to regulate transcriptional efficiency. csic.es
Association with Sertraline Response and Duration of Treatment
Studies have investigated the association between SLC6A4 polymorphisms and sertraline response. Some research indicates that patients homozygous for the 5-HTTLPR long allele may show an improved response to sertraline compared to those with one or two copies of the short allele. nih.govpharmgkb.org However, these findings have not been consistently replicated across all studies. nih.govpharmgkb.org Regarding the VNTR in SLC6A4, one study found no association between this polymorphism and sertraline response. nih.govpharmgkb.org
An association has been observed between predicted expression levels of SLC6A4 and the duration of treatment with sertraline. nih.govresearchgate.net Specifically, a decrease in the expression of SLC6A4 has been indicated to prolong the treatment course in patients. researchgate.net
Serotonin Receptor Genes (HTR1A, HTR2A) Variants (e.g., rs6311, rs6313, rs7997012)
Serotonin receptors, particularly 5-HT1A (encoded by HTR1A) and 5-HT2A (encoded by HTR2A), are key components of the serotonergic system and are involved in the downstream effects of increased synaptic serotonin levels resulting from sertraline treatment. Polymorphisms in these receptor genes can influence signaling cascades and potentially impact treatment response and side effect profiles.
The HTR2A gene, located on chromosome 13, contains several variants that have been studied in relation to antidepressant response. psychiatryonline.org Two such variants are rs6311 (also known as 1438A/G) and rs6313 (also known as 102T/C), which are in complete linkage disequilibrium. tandfonline.com Another variant is rs7997012. mdpi.comresearchgate.net
Association with Sertraline Response and Side Effects
Polymorphisms in serotonin receptor genes have been associated with response or remission to SSRI drugs, including sertraline. csic.es Some studies suggest that certain HTR2A polymorphisms, such as rs3803189 and rs7997012, may be associated with better response to SSRIs. mdpi.comresearchgate.net Conversely, other studies have not found a significant link between various HTR2A polymorphisms and antidepressant treatment response. mdpi.comresearchgate.net
Regarding side effects, limited data exist on the specific association of HTR2A variants with sertraline-related adverse events. A study examining HTR2A variants rs6311 and rs6313 found no association between either SNP and sertraline-induced nausea and vomiting. nih.govpharmgkb.org However, some research suggests that specific HTR2A polymorphisms, including rs7997012 and rs6314, might be linked to a reduced risk of antidepressant adverse effects. mdpi.comresearchgate.net
The role of HTR1A polymorphisms in response to antidepressant therapy has also been investigated, with some recent studies finding no significant associations. mdpi.comresearchgate.net However, other studies have reported different findings, suggesting potential associations between HTR1A variants and response to certain SSRIs. mdpi.comresearchgate.net
GRIK4 and ACE Gene Variants
Genetic variants in genes other than those directly involved in serotonin transport and receptors have also been explored for their potential influence on sertraline response. These include genes like GRIK4 and ACE.
GRIK4 encodes a subunit of the kainate receptor, a type of glutamate (B1630785) receptor. Glutamatergic neurotransmission is known to interact with the serotonergic system and may play a role in the pathophysiology of depression and the response to antidepressants. An association between the rs1954787 variant in GRIK4 and response to antidepressants, including sertraline, has been reported in some studies. nih.govpharmgkb.org The CC genotype of rs1954787 in GRIK4 has been associated with increased response to antidepressants in individuals with major depressive disorder compared to the CT or TT genotypes. pharmgkb.org
The ACE gene encodes the angiotensin-converting enzyme, which is involved in the renin-angiotensin system. While primarily known for its role in blood pressure regulation, components of this system are also present in the brain and may influence mood and response to psychiatric treatment. An association between the deletion allele of rs1799752 in ACE and improved sertraline response has been reported. nih.govpharmgkb.org This deletion allele is linked to increased plasma levels of ACE. nih.govpharmgkb.org
GNB3 Gene Variants (e.g., rs45476395) and Treatment Response
The GNB3 gene encodes the G protein β3 subunit, which is involved in intracellular signaling pathways activated by G protein-coupled receptors, including some serotonin receptors. Variants in GNB3 may therefore affect signaling cascades relevant to major depressive disorder or the physiological response to sertraline.
The GG genotype of rs45476395 in GNB3 has been associated with an improved response to sertraline in patients with major depressive disorder. nih.govpharmgkb.org However, another study did not find an association between rs5441 in GNB3 and response to sertraline. nih.govpharmgkb.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Sertraline | 68617 |
Data Tables
Based on the search results, here is a summary of some of the reported associations:
| Gene | Variant(s) | Association with Sertraline Response/Tolerability | Source(s) |
| SLC6A4 | 5-HTTLPR (long allele homozygosity) | Associated with improved response in some studies, but not consistently replicated. | nih.govpharmgkb.orgpsychiatryonline.org |
| SLC6A4 | VNTR | No association found with response in one study. | nih.govpharmgkb.org |
| SLC6A4 | Predicted expression levels | Association with duration on sertraline; decreased expression may prolong treatment course. | nih.govresearchgate.netresearchgate.net |
| HTR2A | rs6311, rs6313 | No association found with sertraline-induced nausea and vomiting in one study. | nih.govpharmgkb.org |
| HTR2A | rs7997012, rs3803189 | May be associated with better response to SSRIs in some studies. | mdpi.comresearchgate.net |
| HTR2A | rs7997012, rs6314 | May be associated with a reduced risk of antidepressant adverse effects in some studies. | mdpi.comresearchgate.net |
| GRIK4 | rs1954787 (CC genotype) | Associated with increased response to antidepressants (including sertraline) in some studies. | nih.govpharmgkb.org |
| ACE | rs1799752 (deletion allele) | Associated with improved sertraline response. | nih.govpharmgkb.org |
| GNB3 | rs45476395 (GG genotype) | Associated with improved sertraline response in patients with MDD. | nih.govpharmgkb.org |
| GNB3 | rs5441 | No association found with sertraline response in one study. | nih.govpharmgkb.org |
HLA Alleles and Drug-Induced Liver Injury
Drug-induced liver injury (DILI) is a rare but potentially severe adverse effect associated with various medications, including antidepressants like sertraline. While the precise mechanisms underlying sertraline-induced DILI are not fully understood, genetic factors, particularly variations in human leukocyte antigen (HLA) alleles, have been investigated for their potential role in increasing susceptibility.
Research, including genome-wide association studies (GWAS), has aimed to identify genetic risk factors for DILI from various drugs. One notable finding from a GWAS involving individuals of European descent with DILI identified an association between the HLA class I allele HLA-A33:01 and DILI. This association was validated for DILI induced by several drugs, including sertraline. researchgate.netnih.govworktribe.comresearchgate.netpharmgkb.org The HLA-A33:01 allele was found to have an allele frequency of 0.01 in Caucasian controls and 0.02 in DILI patients in one study. nih.gov Specifically, in a subset of 5 cases of DILI attributed to sertraline, HLA-A*33:01 was present in 2 cases. nih.gov
The involvement of specific HLA alleles in DILI suggests a potential immune-mediated component to the liver injury. worktribe.comjournals.co.zaresearchgate.netresearchgate.net HLA molecules play a crucial role in presenting antigens to T cells, and certain HLA types may be more likely to present drug-related antigens in a way that triggers an aberrant immune response targeting the liver. journals.co.zaresearchgate.net
Further research is needed to fully elucidate the complex interplay between genetic factors, including specific HLA alleles, and other contributing factors in determining an individual's risk of developing sertraline-induced liver injury.
Research Findings on HLA-A*33:01 and DILI (Selected Data)
| HLA Allele | Associated with DILI from (Examples) | Allele Frequency (Caucasian Controls) | Allele Frequency (DILI Patients) | Association Type (DILI Pattern) |
| HLA-A*33:01 | Sertraline, Terbinafine, Fenofibrate, Ticlopidine, Enalapril, Erythromycin, Methyldopa | 0.01 nih.gov | 0.02 nih.gov | Cholestatic and Mixed researchgate.netnih.govresearchgate.netpharmgkb.org |
Note: The data presented in this table are based on findings from specific studies and may not be exhaustive or universally applicable. Allele frequencies can vary among different populations.
Clinical Efficacy Research Paradigms and Outcomes
Efficacy in Major Depressive Disorder (MDD)
When compared with other antidepressants, findings have been mixed. For instance, some research has found mirtazapine (B1677164) to be more effective in terms of efficacy. nih.govox.ac.ukresearchgate.netnih.gov In terms of acceptability and tolerability, sertraline (B1200038) has shown advantages over amitriptyline, imipramine (B1671792), and paroxetine (B1678475). nih.govox.ac.ukresearchgate.netnih.gov However, bupropion has been found to have better acceptability than sertraline. nih.govox.ac.ukresearchgate.net A large-scale network meta-analysis of 21 antidepressants found that agomelatine, amitriptyline, escitalopram (B1671245), mirtazapine, paroxetine, venlafaxine, and vortioxetine were more effective than other antidepressants, while fluoxetine (B1211875), fluvoxamine, reboxetine, and trazodone were the least efficacious. nih.gov In long-term treatment comparisons, sertraline showed a lower risk of non-response compared to fluoxetine, paroxetine, and escitalopram. psychiatrictimes.compsychiatrictimes.com
| Comparator | Efficacy Finding | Acceptability/Tolerability Finding | Citation |
|---|---|---|---|
| Fluoxetine | Sertraline statistically significantly better. | - | ox.ac.uk |
| Other SSRIs (as a class) | Sertraline statistically significantly better. | - | ox.ac.uk |
| Amitriptyline | - | Sertraline favored. | nih.govox.ac.ukresearchgate.netnih.gov |
| Imipramine | - | Sertraline favored. | nih.govox.ac.ukresearchgate.netnih.gov |
| Paroxetine | - | Sertraline favored. | nih.govox.ac.ukresearchgate.netnih.gov |
| Mirtazapine | Mirtazapine favored. | Sertraline favored. | nih.govox.ac.ukresearchgate.netnih.gov |
| Bupropion | - | Bupropion favored. | nih.govox.ac.ukresearchgate.net |
Randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of sertraline in preventing relapse in patients with unipolar depression. nih.gov One study involving 480 patients found that over a 44-week double-blind period, 13.0% of patients receiving sertraline relapsed compared to 45.7% of patients on placebo. cambridge.org This protective effect was maintained throughout the study period, indicating that sertraline is effective in preventing both relapse of the initial depressive episode and recurrence of subsequent episodes. cambridge.org
In a study focusing on patients with a history of highly recurrent major depressive disorder (at least three episodes in the previous four years), sertraline was found to significantly reduce the risk of recurrence compared to placebo over an 18-month period. psychiatryonline.org The recurrence rate was approximately 17% in the sertraline groups (both 50 mg and 100 mg doses) versus 33.3% in the placebo group. psychiatryonline.org Similarly, for patients with chronic major depression or "double depression," a 76-week maintenance therapy trial showed that sertraline provided significantly greater protection against recurrence than placebo. researchgate.net In this high-risk group, 6% of patients on sertraline experienced a recurrence compared to 23% of those on placebo. researchgate.net A more recent study involving patients on long-term antidepressants (including sertraline) found that 56% of those who discontinued their medication experienced a relapse within a year, compared to 39% of those who continued treatment. ucl.ac.uk
| Study Population | Treatment Duration | Sertraline Relapse/Recurrence Rate | Placebo Relapse/Recurrence Rate | Citation |
|---|---|---|---|---|
| Major Depressive Disorder | 44 weeks | 13.0% | 45.7% | cambridge.org |
| Highly Recurrent MDD | 18 months | 16.9% | 33.3% | psychiatryonline.org |
| Chronic Major/Double Depression | 76 weeks | 6% | 23% | researchgate.net |
| Long-term Antidepressant Users | 1 year | 39% | 56% (discontinuation group) | ucl.ac.uk |
Cognitive dysfunction is a common symptom of major depression. Research indicates that treatment with sertraline can lead to improvements in various cognitive domains. A study examining the effects of sertraline on attention and executive functions in patients with a first or second episode of unipolar major depression found that the treatment was associated with beneficial effects on psychomotor slowing, as well as attentional and executive functions, over a seven-week period. nih.gov Another prospective study of patients with nonpsychotic unipolar depressive disorders found that sertraline therapy for at least 12 weeks contributed to significant improvements in nearly all studied cognitive parameters, including memory, attention, reaction rate, and psychomotor and executive functions. med-sovet.pro
In the context of late-life depression, where cognitive impairment is a significant concern, sertraline has shown consistent evidence of cognitive benefits. psychiatrictimes.com A review of studies on antidepressant treatment in this population found the strongest evidence for sertraline's positive impact on processing speed and memory and learning. psychiatrictimes.com Some research has also shown that sertraline can improve performance on tests of attention and episodic memory in elderly patients with depression and cognitive impairment who respond to treatment. researchgate.net These cognitive improvements often correlate with the reduction in depressive symptoms, underscoring the link between mood and cognitive function. psychiatrictimes.combbrfoundation.org
Efficacy in Anxiety Disorders
Sertraline has demonstrated efficacy in the treatment of Generalized Anxiety Disorder (GAD). A 12-week, double-blind, placebo-controlled trial found that patients treated with sertraline showed significantly greater improvement in anxiety symptoms compared to those who received a placebo. nih.gov The primary outcome measure, the Hamilton Anxiety Rating Scale (HAM-A) total score, showed a significantly greater decrease from baseline in the sertraline group (a mean decrease of 11.7) compared to the placebo group (a mean decrease of 8.0). nih.gov The responder rate, defined by the Clinical Global Impression (CGI) improvement score, was also significantly higher for sertraline (63%) than for placebo (37%). nih.govpsychiatryonline.org
Another 10-week randomized, double-blind study also found that sertraline produced a statistically significant reduction in anxiety symptoms as measured by the HAM-A total change scores. nih.govpsychiatrist.com Response rates in this study were 59.2% for the sertraline group compared to 48.2% for the placebo group. nih.govpsychiatrist.com Furthermore, sertraline showed significantly greater improvement than placebo on both the psychic and somatic factors of the HAM-A. nih.govpsychiatryonline.orgresearchgate.net
| Outcome Measure | Sertraline Group | Placebo Group | Study Duration | Citation |
|---|---|---|---|---|
| Mean Change in HAM-A Total Score | -11.7 | -8.0 | 12 weeks | nih.gov |
| CGI Improvement Responder Rate | 63% | 37% | 12 weeks | nih.govpsychiatryonline.org |
| HAM-A Response Rate (≥50% decrease) | 59.2% | 48.2% | 10 weeks | nih.govpsychiatrist.com |
Clinical trials have established the efficacy of sertraline in the treatment of Social Anxiety Disorder (SAD), also known as social phobia. In a 12-week, double-blind, placebo-controlled study of patients with severe generalized SAD, sertraline produced a significantly greater reduction in the Liebowitz Social Anxiety Scale (LSAS) total score compared with placebo (mean change of -31.0 vs. -21.7). nih.govpsychiatrist.com The proportion of responders, based on a Clinical Global Impressions-Improvement (CGI-I) score of 1 or 2, was also significantly higher in the sertraline group (46.8%) compared to the placebo group (25.5%). nih.govpsychiatrist.com
A longer 20-week study also demonstrated the superiority of sertraline over placebo. psychiatryonline.org In this trial, 53% of patients treated with sertraline were considered responders based on their CGI improvement scores, compared to 29% of patients in the placebo group. psychiatryonline.org Research combining data from two placebo-controlled trials confirmed that sertraline leads to significant improvements across the three main dimensions of SAD: fear, avoidance, and physiological arousal, as measured by the Brief Social Phobia Scale (BSPS). nih.gov Some studies have also shown that combining sertraline with psychotherapy can lead to even better improvements in social anxiety symptoms compared to psychotherapy alone. withpower.com
| Outcome Measure | Sertraline Group | Placebo Group | Study Duration | Citation |
|---|---|---|---|---|
| Mean Change in LSAS Total Score | -31.0 | -21.7 | 12 weeks | nih.govpsychiatrist.com |
| CGI-I Responder Rate (ITT-LOCF) | 46.8% | 25.5% | 12 weeks | nih.govpsychiatrist.com |
| CGI Improvement Responder Rate | 53% | 29% | 20 weeks | psychiatryonline.org |
Panic Disorder (PD)
In a 10-week, double-blind, multicenter trial involving 168 outpatients with PD, sertraline was found to be significantly more effective than placebo in reducing the number of both full and limited-symptom panic attacks. psychiatryonline.orgnih.gov At the end of the study, patients treated with sertraline experienced a 77% average decrease in the number of panic attacks from baseline, compared to a 51% reduction in the placebo group. psychiatryonline.org For those who completed the study, the mean number of weekly panic attacks dropped by 88% in the sertraline group versus 53% in the placebo group. psychiatryonline.orgnih.gov Furthermore, 62% of patients treated with sertraline were free of panic attacks by the end of the study, a significantly higher proportion than the 46% of placebo-treated patients. psychiatryonline.org
The therapeutic effects of sertraline in panic disorder appear relatively quickly, with significant efficacy in reducing major panic attacks observed by the third week of treatment. psychiatryonline.org By the second week, 61% of patients had already achieved a 50% reduction in their weekly number of panic attacks. psychiatryonline.org Investigator assessments using the Clinical Global Impression (CGI) scales also revealed significantly greater improvement in the sertraline group compared to the placebo group. psychiatryonline.orgnih.gov Additionally, sertraline-treated patients showed more significant improvements in quality of life, as measured by the Quality of Life Enjoyment and Satisfaction Questionnaire. psychiatryonline.orgnih.gov
Long-term studies have also supported the sustained efficacy of sertraline in managing PD. nih.gov An 80-week relapse prevention trial indicated that sertraline not only reduces the severity and frequency of panic attacks and baseline anxiety but also provides protection from relapse for up to 36 weeks after discontinuing the medication. nih.gov
| Outcome Measure | Sertraline Group | Placebo Group |
|---|---|---|
| Mean Reduction in Panic Attacks (Completers) | 88% | 53% |
| Percentage of Panic-Free Patients at Endpoint | 62% | 46% |
Post-Traumatic Stress Disorder (PTSD)
Clinical research has established sertraline as an effective pharmacological treatment for Post-Traumatic Stress Disorder (PTSD). A 12-week, double-blind, placebo-controlled trial involving 187 outpatients with moderate to severe PTSD demonstrated that sertraline treatment led to significantly greater improvement than placebo on several key outcome measures. apa.org
The primary efficacy measures in this study included the Clinician-Administered PTSD Scale Part 2 (CAPS-2) total severity score, the Impact of Event Scale (IES) total score, and the Clinical Global Impression–Severity (CGI-S) and –Improvement (CGI-I) ratings. apa.org Sertraline was superior to placebo on three of these four primary measures. apa.org The mean change from baseline to endpoint on the CAPS-2 total score was -33.0 for the sertraline group compared to -23.2 for the placebo group. apa.org Similarly, the mean change on the CGI-S was -1.2 for sertraline versus -0.8 for placebo, and the mean CGI-I score at the end of the study was 2.5 for sertraline compared to 3.0 for placebo. apa.org
A key finding was the responder rate, which was significantly higher in the sertraline group. Using a conservative definition of a responder (a 30% or greater reduction in the CAPS-2 total severity score from baseline and a CGI-I score of 1 for "very much improved" or 2 for "much improved"), 53% of patients treated with sertraline were classified as responders, compared with 32% of those who received a placebo. apa.orgnih.gov The therapeutic benefits of sertraline were evident as early as the second week of treatment based on the CAPS-2 total severity score. nih.gov When examining the specific symptom clusters of PTSD, sertraline showed significant efficacy over placebo in reducing symptoms of avoidance/numbing and increased arousal. nih.govicuddr.org
Further research has also demonstrated sertraline's efficacy in preventing relapse in patients with PTSD. A 28-week, double-blind, placebo-controlled study found that continued treatment with sertraline resulted in significantly lower relapse rates compared to placebo (5% versus 26%). psychiatryonline.org Patients in the placebo group were found to be 6.4 times more likely to experience a relapse than those continuing sertraline treatment. psychiatryonline.org
| Treatment Group | Responder Rate |
|---|---|
| Sertraline | 53% |
| Placebo | 32% |
Obsessive-Compulsive Disorder (OCD)
Sertraline is a well-established and effective treatment for Obsessive-Compulsive Disorder (OCD). treatmyocd.com Multiple double-blind, placebo-controlled studies have confirmed its efficacy and safety in reducing the symptoms of OCD. nih.gov One flexible-dose study conducted over eight weeks, and another 12-week fixed-dose study, both demonstrated that sertraline was superior to placebo in treating OCD. nih.gov A year-long, fixed-dose study further supported the efficacy and tolerability of sertraline in the long-term management of OCD, with the pooled sertraline group showing greater improvement than the placebo group across all efficacy measures. nih.gov
Long-Term Efficacy in OCD Symptom Reduction and Relapse Prevention
The long-term efficacy of sertraline in maintaining symptom improvement and preventing relapse in OCD has been demonstrated in a significant placebo-controlled study. nih.gov In this trial, patients who had responded to 52 weeks of single-blind sertraline treatment were randomized to continue with either sertraline or a placebo for an additional 28 weeks in a double-blind fashion. nih.govpsychiatryonline.orgpsychiatryonline.org
The results clearly showed that sertraline was significantly more effective than placebo in preventing relapse. psychiatryonline.orgpsychiatryonline.org Two of the three primary outcome measures showed a significant advantage for sertraline. The rate of dropout due to relapse or insufficient clinical response was 9% for the sertraline group compared to 24% for the placebo group. nih.govpsychiatryonline.orgresearchgate.net Additionally, the rate of acute exacerbation of OCD symptoms was 12% for patients continuing on sertraline, versus 35% for those who were switched to placebo. nih.govpsychiatryonline.orgresearchgate.net
Throughout the initial 52-week single-blind trial, patients treated with sertraline also experienced improvements in their quality of life. nih.govpsychiatryonline.org This improvement was sustained and significantly superior to placebo during the subsequent 28-week double-blind phase. nih.govpsychiatryonline.org This indicates that continued treatment with sertraline is associated with a diminished impact of OCD symptoms on the daily lives of patients. psychiatryonline.org The sustained efficacy and relapse prevention capabilities make sertraline a valuable long-term treatment option for individuals with OCD. nih.govpsychiatryonline.orgpsychiatryonline.org
| Outcome Measure | Sertraline Group | Placebo Group |
|---|---|---|
| Dropout due to Relapse/Insufficient Response | 9% | 24% |
| Acute Exacerbation of Symptoms | 12% | 35% |
Efficacy in Other Psychiatric and Neurological Conditions
Premenstrual Dysphoric Disorder (PMDD)
Sertraline has been shown to be an effective treatment for Premenstrual Dysphoric Disorder (PMDD), a severe form of premenstrual syndrome. nih.gov Its efficacy has been demonstrated for all major symptom clusters of PMDD, including depression, anger/irritability, and physical symptoms. nih.gov A notable aspect of sertraline treatment for PMDD is its effectiveness with intermittent dosing strategies. withpower.com
One randomized, double-blind, placebo-controlled crossover trial investigated the efficacy of sertraline administered only during the luteal phase of the menstrual cycle (the two weeks leading up to menstruation). psychiatrist.com The results showed a significant treatment effect, with patients reporting higher symptom scores during the placebo cycles compared to the sertraline-treated cycles. psychiatrist.com
Another larger study compared continuous (full-cycle) dosing of sertraline, luteal-phase-only dosing, and placebo over three menstrual cycles. psychiatryonline.org Both sertraline groups showed significantly more improvement than the placebo group based on total premenstrual Daily Symptom Rating Form scores. psychiatryonline.org The clinical response rate, defined as a 50% or greater reduction in symptom scores, was 63% in the full-cycle group, 51% in the luteal-phase dosing group, and 36% in the placebo group. psychiatryonline.org There was no significant difference in efficacy between the continuous and luteal-phase dosing groups, suggesting that intermittent dosing is a viable and effective treatment strategy for many women with PMDD. withpower.compsychiatryonline.org
| Treatment Group | Response Rate |
|---|---|
| Sertraline (Full-Cycle Dosing) | 63% |
| Sertraline (Luteal-Phase Dosing) | 51% |
| Placebo | 36% |
Eating Disorders (e.g., Night Eating Syndrome)
Sertraline has shown efficacy in the treatment of certain eating disorders, particularly Night Eating Syndrome (NES). NES is characterized by a delayed pattern of food intake, with morning anorexia, evening hyperphagia, and nocturnal awakenings accompanied by eating. psychiatryonline.org
An 8-week, randomized, placebo-controlled trial involving 34 outpatients with NES found that sertraline was significantly more effective than placebo in improving symptoms. psychiatryonline.orgsemanticscholar.orgpsychiatryonline.org The primary outcome measure was the Clinical Global Impression (CGI) improvement rating. psychiatryonline.orgpsychiatryonline.org In the sertraline group, 71% of participants (12 out of 17) were classified as responders, meaning they were "much" or "very much improved," compared to only 18% (3 out of 17) in the placebo group. psychiatryonline.orgpsychiatryonline.org
Sertraline treatment also led to significant improvements in core NES symptoms. psychiatryonline.org The number of nocturnal ingestions in the sertraline group was reduced by approximately 80% by the end of the study. cambridge.org Furthermore, the percentage of total daily calories consumed after the evening meal dropped from 47.3% at baseline to 14.8% at week 8 in the sertraline group. cambridge.org Overweight and obese participants in the sertraline group also experienced a significant mean weight loss of 2.9 kg, compared to a mean loss of 0.3 kg in the placebo group. psychiatryonline.orgpsychiatryonline.org
While research into sertraline for other eating disorders like anorexia nervosa has produced more mixed results, one open controlled trial in restricting-type anorexics found that the sertraline group showed significantly greater improvement in depressive symptoms, ineffectiveness, lack of interoceptive awareness, and perfectionism compared to a control group after 14 weeks. nih.govresearchgate.net
| Outcome Measure | Sertraline Group | Placebo Group |
|---|---|---|
| Responder Rate (CGI Improvement ≤ 2) | 71% | 18% |
| Mean Weight Change (Overweight/Obese Participants) | -2.9 kg | -0.3 kg |
Substance Use Disorders (e.g., Cocaine Dependence)
Research into the efficacy of sertraline for treating substance use disorders has shown potential, particularly in the context of cocaine dependence, often in patients with comorbid depressive symptoms. Clinical trials have demonstrated that sertraline may play a role in preventing relapse in recently abstinent individuals.
In a 12-week, double-blind, placebo-controlled trial involving cocaine-dependent volunteers with depressive symptoms, participants were initiated on sertraline or a placebo during a two-week residential stay and continued for ten weeks as outpatients. researchgate.net The study found that patients receiving sertraline had a significantly longer time before relapsing (defined as two consecutive cocaine-positive urine samples). researchgate.netnih.gov Specifically, the time to relapse was 32.3 days for the sertraline group compared to 21.3 days for the placebo group. researchgate.net While depression scores improved over time for both groups, there was no significant difference between the sertraline and placebo groups in mood improvement. researchgate.netnih.gov
| Outcome Measure | Sertraline Group | Placebo Group | Significance (p-value) | Reference |
|---|---|---|---|---|
| Days to Lapse (First positive urine) | 26.1 | 13.2 | p=0.004 | nih.gov |
| Days to Relapse (Two consecutive positive urines) | 32.3 | 21.3 | p=0.02 | researchgate.net |
| Overall Abstinence Rate | 34% | 18% | N/A | jwatch.org |
Off-Label Uses and Emerging Research Areas
Beyond its FDA-approved indications, sertraline is utilized off-label for a variety of conditions, a practice supported by accumulating clinical data. pharmacytimes.comnih.gov These applications often leverage its serotonergic mechanism of action to address symptoms in disorders beyond major depression and anxiety.
Common off-label applications for sertraline and other SSRIs include:
Premature Ejaculation: SSRIs have been found to delay the latent period of intravaginal ejaculation. nih.govaafp.org
Binge Eating Disorder and Bulimia Nervosa: Sertraline is used to manage symptoms associated with these eating disorders. nih.gov
Body Dysmorphic Disorder (BDD): Given the obsessive pathology in BDD, SSRIs like sertraline have been proposed as an effective treatment. pharmacytimes.comnih.gov
Generalized Anxiety Disorder (GAD): In a 12-week trial, sertraline was found to be significantly more effective than placebo in treating GAD, with remission rates of 31% for the sertraline group versus 18% for placebo. psychiatryonline.org
Migraine Prophylaxis: While SSRIs are considered less effective than other antidepressants like tricyclic antidepressants for migraine prevention, they are sometimes used off-label for this purpose. pharmacytimes.comnih.gov
Paraphilias and Hypersexuality: Evidence suggests that enhancing serotonin (B10506) levels can suppress sexual drive, and sertraline has shown positive results in some case reports and open-label trials for these conditions. pharmacytimes.comresearchgate.net
Emerging research continues to explore the therapeutic potential of sertraline in other areas, driven by its established safety profile relative to older classes of antidepressants. nih.gov
Neurobiological Correlates of Clinical Response
Functional MRI Studies and Reward Processing
Functional magnetic resonance imaging (fMRI) studies have been instrumental in elucidating the neurobiological mechanisms underlying the response to sertraline, particularly concerning reward processing. Anhedonia, the inability to experience pleasure, is a core symptom of depression and is linked to impairments in the brain's reward circuitry. medscape.com Research indicates that pre-treatment brain activity patterns can predict individual antidepressant outcomes. nih.gov
One study found that baseline activity in the left ventral striatum (VS) during a monetary reward task moderated the response to sertraline versus placebo. nih.gov Specifically, individuals with more abnormal VS functioning (lower reward index values) showed a better response to sertraline. nih.gov This suggests that a key mechanism of sertraline may be the normalization of activity in reward circuits that are modulated by serotonin and dopamine (B1211576). nih.gov Sertraline is unique among many SSRIs for its affinity for dopamine transporters, which may contribute to its effects on the striatum. nih.govbiorxiv.org
A deep learning model utilizing fMRI data from a reward processing task predicted sertraline treatment outcomes with a high degree of accuracy. nih.gov The model identified several brain regions where reward processing activity was predictive of treatment response. nih.govbiorxiv.org
| Brain Region | Associated Predictive Activity | Reference |
|---|---|---|
| Ventral Striatum | Abnormal reward expectancy and prediction error activity predicted better response to sertraline vs. placebo. | nih.govbiorxiv.org |
| Prefrontal Cortex | Reward processing activity was predictive of sertraline response. | nih.gov |
| Cerebellar Crus 1 | Reward processing activity was predictive of sertraline response. | nih.gov |
| Thalamus | Anticipation-related activation was predictive of remission with sertraline. | biorxiv.org |
Predictors of Treatment Outcome (e.g., psychomotor agitation, comorbidities)
Identifying reliable predictors of treatment outcome is crucial for personalizing sertraline therapy. Research has highlighted several clinical and demographic factors that can influence response.
In studies of cocaine-dependent individuals, older age and the presence of comorbid alcohol use disorder were associated with a better response to sertraline in preventing relapse. nih.govjwatch.org Conversely, being male and having lower baseline depression ratings were associated with a higher risk of relapse regardless of treatment. nih.gov
For patients with post-traumatic stress disorder (PTSD), a higher expectancy of a positive treatment outcome was a significant predictor of an early response to sertraline. cambridge.org Early symptom reduction (within the first two sessions) in patients taking sertraline was, in turn, a strong predictor of achieving good end-state functioning. cambridge.org
Pharmacokinetic variability can also predict outcomes, particularly concerning side effects. nih.gov In pediatric patients, factors such as medication exposure, clearance, and the time since the last dose increase were key predictors of side effects. nih.gov Specifically, sertraline-treated patients experiencing activation side effects were found to have slower medication clearance. nih.gov
Neuroplasticity and Synaptic Remodeling in Response to Sertraline
The therapeutic effects of sertraline are increasingly understood to involve the promotion of neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. meduniwien.ac.at This process may underlie the weeks-long delay often observed before clinical improvement with SSRIs. scitechdaily.com
Studies suggest that SSRIs facilitate relearning and memory consolidation by enhancing neuronal plasticity. meduniwien.ac.atnih.gov Research in animal models has shown that sertraline can modulate hippocampal plasticity, a key region for learning and memory. nih.gov One study found that sertraline acutely inhibited long-term potentiation (LTP), a cellular mechanism underlying learning, through its effects on sigma 1 receptors and N-methyl-D-aspartate receptors (NMDARs). nih.gov This highlights the complex, non-serotonergic mechanisms through which sertraline can influence synaptic function. nih.gov
Furthermore, research using identified neurons from Lymnaea stagnalis provided direct evidence that sertraline can reduce the efficacy of synaptic transmission and decrease the incidence of synaptogenesis (the formation of new synapses) at cholinergic synapses. frontiersin.org In contrast, human imaging studies have shown that prolonged SSRI administration leads to a gradual increase in synaptic density in the neocortex and hippocampus. scitechdaily.com This increase in synapses is believed to be a critical component of how these antidepressants work, allowing the brain to become more receptive to new associations and to let go of old, negative ones. meduniwien.ac.atscitechdaily.com
Adverse Effect Profiles and Underlying Mechanisms in Research
Common and Discontinuation-Related Adverse Effects
The most frequently reported adverse effects of sertraline (B1200038) involve the gastrointestinal and central nervous systems, as well as sexual function. Additionally, the cessation of sertraline treatment can lead to a distinct discontinuation syndrome.
Gastrointestinal disturbances, particularly nausea and diarrhea, are among the most common side effects associated with sertraline. Research indicates that these effects are linked to the drug's primary mechanism of action: the increase of serotonin (B10506) in the synaptic cleft. The gastrointestinal tract contains a large number of serotonin receptors, and the sudden increase in serotonin availability can lead to overstimulation, resulting in symptoms like nausea and diarrhea.
These symptoms are often most pronounced at the beginning of treatment and tend to diminish as the body adapts to the medication.
Table 1: Common Gastrointestinal Adverse Effects of Sertraline
| Adverse Effect | Proposed Mechanism |
|---|---|
| Nausea | Increased stimulation of serotonin receptors in the gastrointestinal tract. |
| Diarrhea | Altered gut motility and fluid secretion due to increased serotonergic activity. |
Sertraline's influence on the central nervous system can manifest in several ways, including sleep disturbances, motor system effects, and headaches.
Insomnia and Somnolence: Sertraline can disrupt normal sleep patterns, leading to either insomnia or somnolence. The underlying mechanism is thought to be related to the complex role of serotonin in regulating the sleep-wake cycle. Increased serotonin levels can interfere with the production of melatonin, a key hormone for sleep regulation, potentially causing difficulty falling or staying asleep. healthline.com Conversely, for some individuals, the modulation of serotonergic pathways can lead to daytime drowsiness or somnolence. healthline.commedvidi.com These effects are often most noticeable during the initial weeks of treatment. healthline.commedvidi.comdroracle.aibighealth.co.uk
Dizziness: Dizziness is another frequently reported CNS side effect. While the precise mechanism is not fully elucidated, it is believed to be related to the adjustments in neurotransmitter levels in the brain as the body adapts to the medication.
Tremor: Sertraline can induce tremor, which is thought to be a result of increased serotonergic activity affecting the neural pathways that control fine motor movements. droracle.ai Research suggests that SSRIs, including sertraline, are among the more common drug classes associated with the development of tremor. droracle.ai One proposed mechanism involves sertraline's mild dopaminergic inhibition in the nigrostriatal pathway. nih.gov
Headache: Headaches are a common adverse effect, particularly when initiating sertraline treatment. The pathogenesis is linked to alterations in serotonergic transmission within the brain. mentalhealthdaily.com Serotonin plays a role in the development of migraine and tension-type headaches, and the changes in its levels induced by sertraline can trigger these events in susceptible individuals. mentalhealthdaily.com Another potential, though less established, mechanism involves an increase in oxidative stress at higher doses. mentalhealthdaily.com
Table 2: Common Central Nervous System Adverse Effects of Sertraline
| Adverse Effect | Proposed Mechanism(s) |
|---|---|
| Insomnia | Interference with melatonin production due to increased serotonin levels. healthline.com |
| Somnolence | Modulation of serotonergic pathways affecting wakefulness. healthline.commedvidi.com |
| Dizziness | Neurotransmitter adjustments during the initial phase of treatment. |
| Tremor | Increased serotonergic activity affecting motor control pathways; mild dopaminergic inhibition. droracle.ainih.gov |
| Headache | Alterations in serotonergic transmission; potential for increased oxidative stress. mentalhealthdaily.com |
Sexual dysfunction is a well-documented and often distressing side effect of sertraline, affecting a significant percentage of users. nih.govhealor.compsychiatrist.com The adverse effects can manifest as decreased libido, difficulty achieving orgasm (anorgasmia), and erectile dysfunction in men. healor.comwww.nhs.uk
The primary underlying mechanism is believed to be the increased serotonergic tone in the central nervous system. Serotonin is known to have an inhibitory effect on sexual function. mdedge.com Specifically, the increased serotonin activity is thought to reduce mesolimbic dopaminergic activity, a key pathway for sexual desire and arousal. mdedge.com This inhibitory effect on dopamine (B1211576), a neurotransmitter crucial for reward and pleasure, can lead to the various forms of sexual dysfunction observed with sertraline use.
Table 3: Manifestations of Sertraline-Induced Sexual Dysfunction
| Type of Dysfunction | Description |
|---|---|
| Decreased Libido | Reduced sexual desire or interest. healor.comwww.nhs.uk |
| Anorgasmia | Difficulty or inability to achieve orgasm. nih.gov |
| Erectile Dysfunction | Inability to achieve or maintain an erection sufficient for sexual activity. healor.comwww.nhs.uk |
Abruptly stopping or rapidly tapering sertraline can lead to a constellation of symptoms known as antidepressant discontinuation syndrome. wikipedia.orgclevelandclinic.org This is not indicative of addiction but rather a physiological response to the sudden absence of the medication. clevelandclinic.org
The primary hypothesis for the cause of this syndrome is the sudden decrease in synaptic serotonin levels after the brain has adapted to the elevated levels induced by the medication. wikipedia.orgclevelandclinic.orgpsychiatrist.comresearchgate.net This abrupt change can lead to a temporary state of neurotransmitter imbalance, resulting in a variety of physical and psychological symptoms.
Common symptoms include flu-like symptoms (fatigue, headache, muscle aches), insomnia, nausea, dizziness, and sensory disturbances such as "brain zaps" (a sensation of an electrical shock in the head). clevelandclinic.org Mood changes, including anxiety and irritability, are also common. clevelandclinic.org
Management of discontinuation syndrome typically involves a slow and gradual tapering of the sertraline dose to allow the brain to gradually readjust to lower serotonin levels.
Table 4: Common Symptoms of Sertraline Discontinuation Syndrome
| Symptom Category | Examples |
|---|---|
| Somatic | Flu-like symptoms, nausea, dizziness, headache. clevelandclinic.org |
| Neurological | Sensory disturbances ("brain zaps"), insomnia, vivid dreams. clevelandclinic.org |
| Psychological | Anxiety, irritability, agitation. clevelandclinic.org |
Less Common and Serious Adverse Effects
While less frequent, some adverse effects of sertraline warrant particular attention due to their potential severity.
Sertraline has been associated with an increased risk of bleeding. psychiatrictimes.comcmaj.caresearchgate.net This effect is not related to traditional anticoagulant mechanisms but is a direct consequence of its impact on platelet function. psychiatrictimes.comcmaj.caresearchgate.net
The underlying mechanism involves the inhibition of serotonin reuptake into platelets. psychiatrictimes.comcmaj.caresearchgate.net Platelets rely on serotonin for proper aggregation, a crucial step in the formation of a blood clot. By blocking the serotonin transporter on platelets, sertraline depletes their serotonin stores. cmaj.ca This reduction in intra-platelet serotonin impairs their ability to aggregate, leading to a prolonged bleeding time and an increased risk of hemorrhagic events. psychiatrictimes.comcmaj.caresearchgate.netnih.govresearchgate.net The risk of bleeding may be higher in individuals taking other medications that affect bleeding, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or anticoagulants. psychiatrictimes.com
Table 5: Mechanism of Sertraline-Induced Bleeding Risk
| Step | Description |
|---|---|
| 1 | Sertraline blocks the serotonin transporter on platelets. |
| 2 | This blockage inhibits the reuptake of serotonin into platelets. psychiatrictimes.comcmaj.caresearchgate.net |
| 3 | Intra-platelet serotonin levels are depleted. cmaj.ca |
| 4 | Reduced serotonin impairs platelet aggregation. psychiatrictimes.comcmaj.caresearchgate.netnih.govresearchgate.net |
| 5 | Impaired platelet aggregation leads to an increased risk of bleeding. psychiatrictimes.comcmaj.caresearchgate.net |
Cardiovascular Effects (e.g., QTc prolongation)
Sertraline is generally considered to have a more favorable cardiovascular safety profile compared to older classes of antidepressants. However, research and clinical data indicate a potential for cardiovascular effects, most notably QTc interval prolongation, particularly under specific conditions.
At standard therapeutic doses, sertraline is not typically associated with clinically significant increases in the QTc interval for the majority of patients. droracle.ai It is often considered one of the safer selective serotonin reuptake inhibitors (SSRIs) in this regard, making it a preferable option for individuals with underlying cardiac concerns. droracle.ai Despite this generally favorable profile, there have been case reports linking sertraline to QTc prolongation even at conventional doses. droracle.ai
The risk of QTc prolongation appears to be dose-dependent. A thorough QT study found that a supratherapeutic dose of 400 mg per day did result in a prolongation of the QT interval. droracle.ai Furthermore, in instances of overdose, QTc interval prolongation has been reported as an adverse event. droracle.aidoaj.org One case report detailed a patient who, after a multiple-drug overdose that included 2250 mg of sertraline, exhibited a significant increase in the QTc interval, which subsequently normalized after the discontinuation of the drug. doaj.orgresearchgate.net
Certain factors can increase the risk of sertraline-associated arrhythmias. These include pre-existing QTc prolongation, electrolyte imbalances (particularly hypokalemia or hypomagnesemia), and the concurrent use of other medications known to prolong the QTc interval. droracle.ai Therefore, while the risk is generally low with standard use, caution and monitoring are advised for patients with high-risk factors for arrhythmias. droracle.ainih.gov
| Dosage Level | Effect on QTc Interval | Supporting Evidence |
|---|---|---|
| Standard Therapeutic Doses | Generally no clinically significant increase. droracle.ai | Considered one of the safer SSRIs regarding cardiac effects. droracle.ai |
| Supratherapeutic Doses (400 mg/day) | Demonstrated QTc prolongation. droracle.ai | Upper bound of the 90% confidence interval exceeded the 10-millisecond significance threshold. droracle.ai |
| Overdose | Associated with QT-interval prolongation. droracle.aidoaj.org | Post-marketing experience and case reports confirm this risk. droracle.aidoaj.orgresearchgate.net |
Hypomania and Mania Induction
The emergence of hypomanic or manic symptoms during treatment with antidepressants, including sertraline, is a recognized phenomenon. While this can sometimes indicate an underlying bipolar disorder, research suggests that sertraline can induce hypomania as a genuine side effect, even in individuals with no prior history of mood disorders. nih.govresearchgate.net
These antidepressant-induced mood elevations are considered a potential risk for any individual taking SSRIs. quora.com The symptoms of hypomania can emerge shortly after the initiation of sertraline therapy, sometimes within a few days. nih.govresearchgate.net In some reported cases, these symptoms have resolved within a week of discontinuing the medication. nih.govresearchgate.net
It has been observed that adolescent females may be at a higher risk for developing manic symptomatology while on sertraline. scienceopen.com In some cases, these symptoms appeared at relatively low doses and within a few weeks of starting treatment. scienceopen.com While the exact mechanism is not fully understood, it is believed that the increase in serotonergic activity from SSRIs can trigger a switch to a manic or hypomanic state in susceptible individuals. quora.com
Seizure Risk
While SSRIs, including sertraline, are generally considered to have a low risk of inducing seizures, they are not entirely devoid of this potential adverse effect. psychiatryonline.orgpsychiatryonline.org Various types of seizures, such as generalized, partial, and myoclonic seizures, have been reported in association with sertraline use. psychiatryonline.orgpsychiatryonline.org
The risk of seizures with sertraline appears to be influenced by several factors. High doses or overdose situations have been linked to an increased risk. psychiatryonline.orgpsychiatryonline.org Prolonged duration of treatment may also be a contributing factor. psychiatryonline.orgpsychiatryonline.org Additionally, the development of other sertraline-associated conditions, such as serotonin syndrome or the syndrome of inappropriate antidiuretic hormone secretion (SIADH), can also be associated with seizures. psychiatryonline.orgpsychiatryonline.org
The underlying mechanism is thought to be related to the increase in serotonergic transmission, which can lower the seizure threshold. psychiatryonline.orgpsychiatryonline.org This may occur through the coactivation of 5-HT1A and 5-HT2 receptors in the brainstem. psychiatryonline.orgpsychiatryonline.org For patients with a pre-existing seizure disorder, sertraline has been reported to potentially increase seizure frequency. psychiatryonline.org Therefore, it is advised that sertraline be used with caution in individuals with a history of seizures. psychiatryonline.org
| Risk Factor | Description |
|---|---|
| Dosage | High doses or overdose can increase the risk of seizures. psychiatryonline.orgpsychiatryonline.org |
| Duration of Treatment | Prolonged use has been identified as a potential risk factor. psychiatryonline.orgpsychiatryonline.org |
| Associated Syndromes | Development of serotonin syndrome or SIADH can be associated with seizures. psychiatryonline.orgpsychiatryonline.org |
| Pre-existing Conditions | Patients with a history of seizures may experience an increase in seizure frequency. psychiatryonline.org |
| Concomitant Medications | Combining sertraline with certain other drugs has been reported to precipitate seizures. psychiatryonline.org |
Hyponatremia
Sertraline, like other SSRIs, can induce hyponatremia, which is a condition characterized by low sodium levels in the blood. nih.gov The incidence of SSRI-induced hyponatremia can vary widely. nih.govsop.org.tw The primary underlying mechanism for this adverse effect is believed to be the syndrome of inappropriate antidiuretic hormone secretion (SIADH). nih.govpsychiatryonline.org In SIADH, there is an excessive release of antidiuretic hormone, leading to water retention and subsequent dilution of sodium in the blood. nih.gov
The development of hyponatremia is often seen within the first month of starting an SSRI, with the highest risk in the initial one to two weeks. sop.org.tw This condition is typically reversible upon discontinuation of the medication. sop.org.tw Several risk factors have been identified that may increase an individual's susceptibility to developing hyponatremia while taking sertraline.
| Risk Factor | Description |
|---|---|
| Age | Older age is a significant risk factor. nih.govsop.org.twelsevier.es |
| Gender | Female gender has been associated with an increased risk. nih.govsop.org.twelsevier.es |
| Body Weight/BMI | Low body weight or a low Body Mass Index (BMI) can be a contributing factor. nih.govsop.org.twelsevier.es |
| Baseline Sodium Levels | A lower baseline serum sodium concentration increases the risk. nih.govsop.org.tw |
| Concomitant Medications | The use of diuretics or other medications known to cause hyponatremia can elevate the risk. nih.govsop.org.twelsevier.es |
| Comorbidities | A history of hyponatremia or SIADH, as well as other chronic systemic illnesses, are risk factors. sop.org.tw |
Special Population Considerations Regarding Adverse Effects
Pediatric Adverse Effect Profile and Suicidality Risk
The use of sertraline in children and adolescents requires careful consideration of its adverse effect profile in this population. Long-term observational studies have provided insights into the safety of sertraline in pediatric patients. In one such study, the most commonly reported adverse events in the sertraline group were related to psychiatric and gastrointestinal disorders. duke.edu
A significant area of concern and research has been the risk of suicidal ideation and behavior in children and adolescents treated with antidepressants. For some pediatric patients, sertraline can increase thoughts of suicide. mayoclinic.org It is crucial for any new or worsening unusual thoughts or behaviors, such as trouble sleeping, irritability, increased energy, or reckless actions, to be reported to a healthcare provider. mayoclinic.org
However, in a long-term, prospective observational study, while a greater proportion of suicidal ideation and behavior events were reported in the sertraline group compared to a non-pharmacological therapy group, this was considered potentially related to baseline differences in psychiatric disease severity between the groups. duke.edu Importantly, with prolonged treatment, the incidence rates of these events decreased, and no worsening of suicidal ideation or behavior was observed. duke.edu Another study found that the risk of suicidality was not significantly different between pediatric patients treated with sertraline and those who received a placebo. researchgate.net A population-based study also found no evidence that the risk of suicide attempts differed among commonly prescribed SSRIs, including sertraline. nih.gov
| Adverse Effect Category | Commonly Reported Events | Research Findings on Suicidality Risk |
|---|---|---|
| General Adverse Events | - Psychiatric disorders
| - Can increase thoughts of suicide in some children and adolescents. mayoclinic.org |
Pregnancy Exposure and Neonatal Complications
Exposure to sertraline during pregnancy has been associated with a range of neonatal complications, with research focusing on both transient adaptation issues and more severe, albeit rare, conditions. The use of selective serotonin reuptake inhibitors (SSRIs), including sertraline, in late pregnancy, specifically after the 20th week of gestation, has been linked to an increased risk of persistent pulmonary hypertension of the newborn (PPHN). bhf.org.uknih.govcolumbia.edu PPHN is a serious condition where a newborn's circulatory system does not adapt to breathing air, leading to respiratory distress. nih.gov
A large cohort study involving five Nordic countries found that exposure to any SSRI in late pregnancy was associated with a more than twofold increased risk of PPHN. bhf.org.uk The absolute risk increased from a background incidence of 1.2 per 1,000 live births to 3 per 1,000 for infants exposed to SSRIs late in pregnancy. bhf.org.uknih.gov While the risk was elevated for SSRIs as a class, the increased risks for specific SSRIs, including sertraline, were of a similar magnitude. bhf.org.uk However, a systematic review and meta-analysis that included 11 studies and over 150,000 women found that among SSRIs, sertraline was ranked as most likely to have the lowest risk for PPHN. nih.gov
Another area of significant research is neonatal adaptation syndrome, sometimes referred to as withdrawal. columbia.eduresearchgate.net Up to 30% of infants exposed to SSRIs in utero may experience these short-term adverse outcomes. duke.edu Symptoms can manifest shortly after birth and may include irritability, jitteriness, tremors, constant crying, altered sleep patterns, decreased muscle tone (hypotonia), and difficulties with feeding and temperature regulation. columbia.eduresearchgate.net Respiratory issues such as rapid breathing (tachypnea), bluish skin discoloration (cyanosis), and pauses in breathing (apnea) have also been reported. columbia.edumayoclinic.org In most instances, these symptoms are mild and resolve within a couple of weeks without treatment, though some infants may require a higher level of care in a neonatal intensive care unit (NICU). columbia.eduresearchgate.net
Some studies have also suggested a potential link between sertraline use during pregnancy and other complications like preterm delivery (birth before 37 weeks) and low birth weight. columbia.eduacc.org However, it is often difficult to determine whether these outcomes are a direct effect of the medication or are influenced by the mother's underlying depression or anxiety, which are themselves associated with an increased risk of pregnancy complications. columbia.eduresearchgate.net
Summary of Neonatal Complications Associated with Prenatal Sertraline Exposure
| Neonatal Complication | Key Research Findings | Associated Risk / Incidence |
|---|---|---|
| Persistent Pulmonary Hypertension of the Newborn (PPHN) | Increased risk associated with SSRI exposure in late pregnancy (>20 weeks gestation). bhf.org.uknih.gov Sertraline may have a lower risk compared to other SSRIs. nih.gov | Absolute risk of ~3 per 1,000 live births for infants exposed to SSRIs late in pregnancy, compared to a background risk of 1.2 per 1,000. bhf.org.uknih.gov |
| Neonatal Adaptation Syndrome (Withdrawal) | Temporary symptoms observed in newborns shortly after birth. columbia.eduresearchgate.net Includes neurological, motor, and gastrointestinal symptoms. mayoclinic.org | Affects up to 30% of infants exposed to SSRIs in utero. duke.edu Symptoms are typically mild and transient. mayoclinic.org |
| Preterm Delivery & Low Birth Weight | Some studies suggest a higher chance, but it is difficult to separate the effects of the medication from the underlying maternal condition. columbia.eduacc.org | Data is inconclusive, with confounding factors such as maternal depression. columbia.eduresearchgate.net |
Long-Term Cardiovascular Outcomes in Specific Populations
The long-term cardiovascular safety of sertraline has been a subject of extensive research, particularly in specific high-risk populations such as individuals with existing heart disease and the elderly. Generally, sertraline is considered to have a favorable cardiovascular safety profile and is often recommended as a first-choice antidepressant for patients with heart conditions. bhf.org.uk
A landmark study, the Sertraline Antidepressant Heart Attack Randomized Trial (SADHART), evaluated the safety and efficacy of sertraline in 369 patients with major depression who had been recently hospitalized for a heart attack or unstable angina. columbia.edu The results of this trial were reassuring, indicating that sertraline was safe for this patient population and did not lead to adverse cardiac events when compared to a placebo. columbia.edu Another trial, the SADHART-CHF (Sertraline Against Depression and Heart Disease in Chronic Heart Failure), assessed sertraline in patients with heart failure and depression. duke.eduacc.org This study also concluded that sertraline was safe in patients with significant heart failure, although it did not show a greater improvement in cardiovascular status compared to placebo. duke.eduacc.org On long-term follow-up, there was no difference in all-cause mortality between the sertraline and placebo groups. acc.org
Research in elderly populations has also generally supported the cardiovascular safety of sertraline. While elderly patients may be more susceptible to certain side effects, studies have not demonstrated geriatric-specific problems that would limit its use. mayoclinic.org However, caution is advised as elderly patients are more likely to have age-related heart problems. mayoclinic.org One population-based retrospective cohort study compared the cardiac safety of venlafaxine to sertraline in patients aged 66 and older. It found no significant difference in the risk of adverse cardiac events between the two medications. ices.on.ca
Sertraline Cardiovascular Outcomes in Specific Research Trials
| Study/Trial | Patient Population | Key Findings on Cardiovascular Outcomes |
|---|---|---|
| Sertraline Antidepressant Heart Attack Randomized Trial (SADHART) | Depressed patients recently hospitalized for heart attack or unstable angina. columbia.edu | Sertraline was found to be safe with no difference in heart condition compared to placebo after six months. columbia.edu |
| Sertraline Against Depression and Heart Disease in Chronic Heart Failure (SADHART-CHF) | Patients with heart failure and clinical depression. duke.eduacc.org | Sertraline was safe but did not provide greater improvement in cardiovascular status compared to placebo. duke.edu No difference in long-term mortality was observed. acc.org |
| Population-Based Cohort Study (Ontario, Canada) | Elderly patients (aged 66 years and older). ices.on.ca | No significant difference in the risk of adverse cardiac events with sertraline compared to venlafaxine. ices.on.ca |
Novel Therapeutic Applications and Research Directions
Sertraline (B1200038) in Cancer Research
The repurposing of existing drugs for cancer therapy offers a streamlined approach to developing novel treatments. Sertraline has emerged as a candidate in this field, with numerous studies reporting on its anticancer properties across a range of human cancer cell lines. nih.govnih.gov
Sertraline has demonstrated significant cytotoxic and anti-proliferative effects in a variety of human cancer cell lines. Research has documented its activity in lung, colorectal, breast, hepatocellular, leukemia, brain, skin, oral, ovarian, and prostate cancers. nih.govnih.gov For instance, in human colorectal carcinoma cell lines HT-29 and the multi-drug resistant LS1034, sertraline significantly reduced cell viability and proliferation in a dose-dependent manner, with IC50 values of 14.7 µM and 13.1 µM, respectively. nih.gov Similarly, against human hepatocellular carcinoma (HepG2) cells, sertraline showed a potent decrease in viability with an IC50 of 1.24 µM. nih.gov Studies on MCF-7 breast cancer cells also found that sertraline significantly reduces cell viability and proliferation. nih.gov
| Cancer Type | Cell Line(s) | Observed Effects |
|---|---|---|
| Colorectal Cancer | HT-29, LS1034 | Reduced cell viability and proliferation nih.gov |
| Hepatocellular Carcinoma | HepG2 | Decreased cell viability, increased caspase-3/7 activity nih.gov |
| Breast Cancer | MCF-7, MDAMB-231, AU565 | Reduced cell viability and proliferation, induction of apoptosis, cell cycle arrest nih.govbiorxiv.orgresearchgate.net |
| Prostate Cancer | PCSC, PC3, DU145, LNCaP | Inhibited cell survival, growth, and migration nih.gov |
| Lung Cancer | TKI-resistant NSCLC cells | Decreased cell viability, promotes autophagy when combined with erlotinib nih.gov |
Sertraline's anticancer activity is underpinned by its ability to modulate several key cellular processes. nih.govnih.gov Across different cancer cell types, sertraline has been shown to decrease cell viability, proliferation, migration, and invasion. nih.govnih.gov A primary mechanism of its action is the induction of apoptosis, or programmed cell death. researchgate.net For example, in HER2+ AU565 breast cancer cells, sertraline was observed to cause nuclear shrinkage, DNA fragmentation, and an increase in executioner caspase-3/7 activity, all hallmarks of apoptosis. biorxiv.org Furthermore, sertraline can induce cell cycle arrest, often at the G0/G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. nih.govbiorxiv.org In prostate cancer stem cells (PCSC), sertraline was found to inhibit F-actin polymerization, a process crucial for cell migration. nih.gov
The anticancer effects of sertraline are linked to its influence on critical signaling pathways involved in tumorigenesis. nih.govnih.gov Research indicates that sertraline targets several important pathways:
TNF-MAP4K4-JNK Pathway: This pathway is implicated in inflammation and cancer progression. Sertraline has been found to modulate this pathway, contributing to its pro-apoptotic effects. nih.govmdpi.com In colorectal cancer cells, for instance, sertraline treatment led to an increase in c-Jun expression, a downstream target of the JNK pathway, suggesting activation of this apoptotic cascade. nih.govdrugbank.com
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism, and its over-activation is common in many cancers. mdpi.com Sertraline has been shown to inhibit this anti-apoptotic pathway, thereby promoting cancer cell death. nih.govnih.gov
AMPK/mTOR Pathway: This axis is a key regulator of cellular energy homeostasis and protein synthesis. nih.gov Sertraline can modulate this pathway, often leading to the inhibition of mTOR, a central controller of cell growth. nih.govnih.govresearchgate.net In some contexts, sertraline induces autophagy by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mTOR signaling pathway. nih.gov This action appears to be mediated by its interaction with the mitochondrial protein VDAC1, leading to a reduction in cellular ATP levels. nih.gov
A significant challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become resistant to chemotherapy drugs. frontiersin.org One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. mdpi.com Sertraline has been identified as a P-glycoprotein modulator. nih.govnih.gov It can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapy agents. researchgate.netplos.org This suggests sertraline could be used as a chemosensitizer to overcome resistance in difficult-to-treat cancers. frontiersin.org
Sertraline as a Host-Directed Therapy
Host-directed therapy (HDT) is an emerging strategy that aims to improve treatment outcomes for infectious diseases by modulating the host's immune response rather than directly targeting the pathogen. researchgate.net This approach can help reduce the duration of therapy and overcome pathogen resistance. researchgate.netnih.gov
Prolonged treatment regimens for Mycobacterium tuberculosis (Mtb) are a major factor in the development of drug resistance. nih.govnih.gov Research has explored sertraline as a novel HDT to support existing anti-tubercular therapies. researchgate.netnih.gov Studies have shown that while sertraline alone can arrest the growth of Mtb in macrophages, it significantly enhances the bactericidal activities of frontline tuberculosis drugs like Isoniazid (H) and Rifampicin (R). nih.govnih.govresearchgate.net This synergistic effect is particularly evident against drug-tolerant or dormant Mtb strains. nih.govnih.gov In mouse models of Mtb infection, the combination of sertraline with standard TB drugs (HR or HRZE) led to enhanced pathogen clearance from tissues and improved host survival. researchgate.netnih.govelifesciences.org This suggests that sertraline could serve as a potent adjunct to standard therapeutic regimens for tuberculosis. researchgate.netnih.govnih.gov The mechanism behind this augmentation involves stunting the pro-pathogenic type I interferon (IFN) response of macrophages to the infection. nih.govnih.govelifesciences.org
| Compound Name |
|---|
| Sertraline |
| Isoniazid |
| Rifampicin |
| Pyrazinamide |
| Ethambutol |
| Erlotinib |
| Calcein |
| Verapamil |
| Digoxin |
| Paroxetine (B1678475) |
| Doxorubicin |
| Vincristine |
| 5-fluorouracil |
Investigational Uses and Preclinical Studies
Preclinical studies using identified neurons from the mollusk Lymnaea stagnalis have provided direct functional evidence that sertraline can impact synaptic function beyond its role as a selective serotonin (B10506) reuptake inhibitor. frontiersin.orgresearchgate.net Research using direct electrophysiological recordings from paired neurons demonstrated that sertraline reduces the efficacy of synaptic transmission at both newly formed and established cholinergic synapses. frontiersin.orgresearchgate.net
Specifically, exposure to sertraline at concentrations of 1.65 μg/mL and 2.475 μg/mL significantly reduced the amplitudes of excitatory postsynaptic potentials (EPSPs) at these synapses. researchgate.netresearchgate.net For developing synapses, exposure to 1.65 μg/mL sertraline resulted in EPSP amplitudes of 4.25 ± 0.98 mV, significantly lower than the control group's 8.18 ± 1.18 mV. frontiersin.org
Furthermore, sertraline was found to decrease the incidence of synaptogenesis—the formation of new synapses. frontiersin.orgresearchgate.net In control conditions, the incidence of synapse formation was 94.7%. frontiersin.org This was significantly reduced to 52.9% with exposure to 1.65 μg/mL of sertraline and further reduced to 27.3% at a concentration of 2.475 μg/mL. frontiersin.org Interestingly, this reduction in synapse formation was reversible. Following a drug washout period, the incidence of synaptogenesis returned to levels not significantly different from the control group. frontiersin.orgresearchgate.net
In other models, studies on rat hippocampal slices found that sertraline can inhibit the induction of long-term potentiation (LTP). nih.gov It also partially inhibits synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs), specifically those containing GluN2B subunits. nih.gov In these experiments, sertraline (at 1 μM) was observed to decrease NMDAR synaptic responses by over 30%. nih.gov
| Condition | Incidence of Synapse Formation (%) | Excitatory Postsynaptic Potential (EPSP) Amplitude (mV) | Reference |
|---|---|---|---|
| Control | 94.7% | 8.18 ± 1.18 mV | frontiersin.org |
| Sertraline (1.65 μg/mL) | 52.9% | 4.25 ± 0.98 mV | frontiersin.org |
| Sertraline (2.475 μg/mL) | 27.3% | Not specified in source | frontiersin.org |
| Sertraline (1.65 μg/mL) after washout | 80% | Not specified in source | frontiersin.org |
| Sertraline (2.475 μg/mL) after washout | 100% | Not specified in source | frontiersin.org |
The impact of sertraline on development has been explored in various animal models, revealing that the timing of exposure is a critical factor. nih.gov Serotonin itself plays a crucial role in adolescent brain development, and its dysregulation is linked to behavioral and emotional deficits. nih.gov
A long-term study in prenatally stressed Wistar rats examined the effects of sertraline administration (5 mg/kg/day) from adolescence into adulthood. nih.gov This research found no significant differences in anxiety-related behaviors between the animals receiving sertraline and the control groups. nih.gov However, the study noted that sertraline played a role in mediating the effects of prenatal stress in both sexes. nih.gov In terms of physiological development, some other selective serotonin reuptake inhibitors (SSRIs), such as fluvoxamine and paroxetine, have been shown to slightly reduce growth in adolescent male rats. nih.gov
Other animal studies have focused on models of post-traumatic stress disorder (PTSD). In a predator exposure model, sertraline treatment normalized the suppression of serotonin (5-HT) in brain regions like the prefrontal cortex and hippocampus. frontiersin.org However, it also led to a significant increase in norepinephrine (B1679862) (NE) levels in these same areas. frontiersin.org This research highlights that while sertraline effectively modulates serotonin as expected, it can also have significant effects on other neurotransmitter systems. frontiersin.org The acoustic startle reflex (ASR), a tool used to investigate emotional status, is also modulated by the serotonin system and is frequently used in pharmacological animal models. nih.gov Broader research into developmental exposure to SSRIs in rodents indicates that increased extracellular serotonin during key perinatal periods can lead to lasting changes in brain circuitry and behaviors related to anxiety and depression in adulthood. nih.gov
| Animal Model | Sertraline Exposure Details | Key Findings on Development | Reference |
|---|---|---|---|
| Prenatally stressed Wistar rats | Administration during adolescence to adulthood (5 mg/kg/day) | No significant changes in anxiety-related behaviors compared to controls; mediated some deleterious effects of prenatal stress. | nih.gov |
| Sprague-Dawley rats (PTSD model) | Post-stressor administration | Normalized serotonin (5-HT) suppression in the prefrontal cortex and hippocampus; significantly increased norepinephrine (NE) in the same regions. | frontiersin.org |
| General rodent models | Perinatal exposure to SSRIs | Increased extracellular serotonin during this critical window can cause persistent changes in brain circuitry and maladaptive behaviors (anxiety, depression) into adulthood. | nih.gov |
Methodological Considerations and Research Gaps
Challenges in Elucidating Comprehensive Mechanisms of Action
While sertraline (B1200038) is understood to primarily function as a selective serotonin (B10506) reuptake inhibitor (SSRI), blocking the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane and increasing its synaptic concentration, the full scope of its mechanisms of action remains under investigation. mims.comdrugbank.com This leads to numerous functional changes associated with enhanced serotonergic neurotransmission, which are thought to underpin its antidepressant and anxiolytic effects. drugbank.com However, the precise downstream effects and the complete cascade of molecular and cellular events triggered by chronic sertraline administration are not yet fully elucidated. frontiersin.orgnews-medical.net
Variability in Clinical Response and Contributing Factors
A significant challenge in the clinical use of sertraline is the substantial interindividual variability observed in therapeutic response. Despite compelling data on its efficacy, a considerable proportion of patients may show inadequate response or experience residual symptoms. ijbcp.comresearchgate.net This variability is likely influenced by a multitude of factors, including differences in drug metabolism, genetic polymorphisms, and potentially other biological and environmental elements.
Pharmacokinetic variability plays a crucial role. Sertraline is extensively metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C19, CYP2B6, CYP3A4, CYP2C9, and CYP2D6, although no single enzyme accounts for more than 25-35% of its metabolism to the primary, less potent metabolite, N-desmethylsertraline. mims.comdrugbank.comnih.govpharmgkb.org Interindividual differences in the activity and expression of these enzymes contribute significantly to the variability in plasma concentrations of sertraline and its metabolite among patients receiving the same dose. nih.govpharmgkb.org While some studies have suggested a relationship between serum concentrations and clinical effect, others have failed to replicate this association, indicating that pharmacokinetic variability is only one piece of the puzzle. researchgate.netnih.govpharmgkb.org Age and ethnic background have also been noted as factors potentially influencing sertraline plasma levels and treatment response. nih.govpharmgkb.orgnih.gov
Need for Further Research in Pharmacogenomics
The field of pharmacogenomics holds significant promise for personalizing antidepressant therapy, including with sertraline, by identifying genetic variants that influence drug response and metabolism. mdpi.com Research has focused on variants in genes encoding drug-metabolizing enzymes, particularly CYP2C19, which appears to have the greatest impact on sertraline pharmacokinetics. nih.govpharmgkb.org Patients who are poor metabolizers due to certain CYP2C19 variants (*2 or *3 alleles) exhibit slower desmethylsertraline (B1148675) formation and increased exposure to the parent compound. pharmgkb.org While current clinical guidelines acknowledge the potential effect of CYP2C19 variants, further research is needed to fully understand the impact of other genetic variations in genes involved in drug transport and pharmacodynamics. pharmgkb.orgmdpi.com
Variants in the ABCB1 gene, which encodes the transporter P-glycoprotein 1, have been associated with increased adverse effects and specific serotonergic side effects, although findings across studies have been inconsistent. nih.govpharmgkb.org Polymorphisms in serotonin receptor genes, such as HTR2A and HTR1A, have also been investigated in relation to sertraline response, with some preliminary evidence suggesting associations. pharmgkb.org Additionally, variants in other genes like ACE and GNB3 have been explored for their potential influence on sertraline response in specific patient populations. pharmgkb.org Despite these findings, the polygenic nature of antidepressant response necessitates a more comprehensive understanding of how multiple genetic factors interact to influence sertraline's efficacy and tolerability. mdpi.comfrontiersin.org
Long-Term Outcome Studies and Prophylactic Efficacy
While the acute efficacy of sertraline in treating conditions like major depressive disorder, panic disorder, obsessive-compulsive disorder, and social anxiety disorder is well-established, its role in the long-term prevention of recurrence requires further confirmation and investigation. wikipedia.orgprobes-drugs.orgnih.gov Long-term studies are crucial to assess the sustained effectiveness of sertraline in maintaining remission and preventing relapse over extended periods.
Some studies have examined the prophylactic efficacy of sertraline in preventing recurrence in patients with depression, with some indicating a benefit compared to placebo. cambridge.orgunc.edu However, the design of these studies and the specific patient populations included can influence the generalizability of the findings. For instance, some studies included patients who responded to acute treatment with the study drug, potentially introducing a selection bias. unc.edu A study in older adults with depression found no significant difference between sertraline and placebo in preventing recurrence at the dosage that achieved remission, suggesting that a higher dose might be needed for prophylactic effect in this population. nih.govcambridge.org The high recurrence rates observed in long-term follow-up studies, even with SSRI treatment, underscore the need for more effective prophylactic strategies and a better understanding of predictors of relapse. nih.gov
Comparative Effectiveness Research
Comparative effectiveness research is essential to evaluate how sertraline performs against other antidepressant agents and treatment modalities in real-world clinical settings. While meta-analyses of randomized controlled trials have suggested that sertraline's efficacy is similar to that of other new-generation antidepressants like escitalopram (B1671245), particularly in the acute phase treatment of depression, the nuances of comparative effectiveness across different patient populations and conditions warrant further study. wikipedia.org
Studies comparing sertraline to other SSRIs, SNRIs, and other classes of antidepressants have yielded mixed results depending on the specific condition being treated (e.g., depression, anxiety disorders, OCD) and the outcome measures used (e.g., response rates, remission rates, discontinuation rates). ijbcp.comwikipedia.orgahrq.govpsychiatryonline.org For example, some research suggests sertraline may be more efficacious than fluoxetine (B1211875) in the acute phase of depression. wikipedia.org In comparative studies for social anxiety disorder, sertraline has shown similar efficacy to other SSRIs and venlafaxine. psychiatryonline.orgconsensus.app However, real-world observational studies, such as those using claims data, can sometimes show different patterns regarding adherence, costs, and medical utilization when comparing sertraline to other antidepressants like escitalopram and citalopram. nih.gov More head-to-head trials and large-scale observational studies are needed to provide clinicians and patients with robust evidence to inform treatment selection based on comparative effectiveness and patient characteristics.
Integration of Pharmacotherapy and Psychological Interventions
The integration of pharmacotherapy with psychological interventions is a critical area of research, particularly in understanding how combining these approaches might improve outcomes for patients treated with sertraline. While both pharmacotherapy and psychotherapy have demonstrated efficacy for various mental health conditions, the potential synergistic effects and optimal strategies for combining them are still being explored. psychiatryonline.org
Q & A
Q. What experimental designs are optimal for studying sertraline’s pharmacokinetics in diverse populations?
To investigate pharmacokinetic variability, employ a longitudinal cohort design with stratified sampling based on covariates like BMI, age, and comorbidities. Use therapeutic drug monitoring (TDM) to measure serum concentration/dose ratios (C/D) and apply multiple linear regression to identify predictors (e.g., drug interactions, BMI). Ensure sample sizes are powered to detect clinically significant differences (e.g., ≥20% C/D variation) . Methodological Example :
- Data Collection: Retrospective TDM data from 373 patients, analyzed via SPSS 23.0.
- Key Covariates: BMI, co-administered drugs (e.g., olanzapine, lithium).
- Statistical Tools: ANOVA and multivariate regression to isolate confounding factors .
Q. How can researchers address conflicting results in sertraline’s efficacy across depression subtypes?
Adopt a hypothesis-driven approach:
Q. What are the best practices for ensuring reproducibility in preclinical sertraline studies?
Follow ARRIVE guidelines:
- Animal Models: Specify strain, sex, and rcTBI (repetitive concussive traumatic brain injury) protocols for depression-like behavior studies .
- Dosage Standardization: Report mg/kg, administration routes, and treatment duration.
- Blinding: Implement double-blinding for behavioral assessments .
Advanced Research Questions
Q. How does sertraline modulate amino acid addiction in cancer cells, and what experimental models validate this?
- In Vitro: Use CRISPR-edited cell lines to knockout mTOR or glutamine transporters. Measure proliferation via MTT assays under sertraline treatment.
- In Vivo: Xenograft models (e.g., murine leukemia) with PET imaging to track tumor metabolism. Validate findings via RNA-seq to identify pathways like PI3K/AKT .
Key Findings :
| Model Type | Sertraline Effect | Mechanism Identified | Reference |
|---|---|---|---|
| Mouse Xenografts | Tumor Growth ↓40% | Glutamine uptake inhibition | |
| Leukemia Cells | Apoptosis ↑2x | mTOR pathway suppression |
Q. How can researchers resolve contradictions in sertraline’s neuroprotective vs. neurotoxic effects in TBI models?
- Experimental Design: Compare acute vs. chronic dosing in rcTBI models.
- Endpoints: Axonal injury (β-APP immunohistochemistry) and depression-like behavior (forced swim test).
- Contradiction Analysis: Use dose-response curves to identify therapeutic windows. Unpublished data suggest 10 mg/kg mitigates depression but has no effect on tau pathology .
Q. What computational methods predict sertraline-drug interactions impacting CYP450 metabolism?
- In Silico Tools: Use Schrödinger’s Molecular Dynamics for CYP2B6/2C19 binding affinity simulations.
- Clinical Validation: Cross-reference with TDM data showing ↑sertraline C/D with CYP inhibitors (e.g., fluoxetine) .
Methodological Guidelines
Q. How to design a clinical study analyzing sertraline’s impact on comorbid depression and chronic pain?
Q. What statistical approaches are robust for sertraline meta-analyses with high heterogeneity?
- Fixed vs. Random Effects: Use I² statistic to quantify heterogeneity.
- Subgroup Analysis: Stratify by study quality (e.g., Cochrane Risk of Bias Tool).
- Sensitivity Testing: Exclude outlier studies and re-pool effects .
Data Presentation Standards
- Tables: Include confidence intervals, p-values, and effect sizes.
- Reproducibility: Publish raw data in repositories like Zenodo, with detailed protocols for synthesis and HPLC methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
